Cyclohex-2-ene-1,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohex-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODVZVWGKVMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338728 | |
| Record name | 2-Cyclohexene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45620-68-6 | |
| Record name | 2-Cyclohexene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence and Significance of Cyclohex-2-ene-1,4-diol Derivatives
Abstract
The cyclohex-2-ene-1,4-diol scaffold is a structurally significant chiral synthon that serves as a core component in a variety of naturally occurring molecules and as a versatile building block in synthetic organic chemistry. While the parent diol itself is not frequently isolated from natural sources, its derivatives are found across diverse biological taxa, including plants, fungi, and bacteria. These compounds often exhibit potent and varied biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and herbicidal properties. This technical guide provides a comprehensive overview of the natural occurrence of cyclohex-2-ene-1,4-diol derivatives, delves into their primary biosynthetic origins via pathways such as the shikimate pathway, and outlines robust methodologies for their extraction, isolation, and characterization. Furthermore, we explore the therapeutic potential and established structure-activity relationships of these compounds, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
The cyclohexene ring system is a ubiquitous structural motif in natural products, lending itself to a vast array of chemical and stereochemical diversity. Among these, derivatives containing the cyclohex-2-ene-1,4-diol core are of particular interest to the scientific community. This specific arrangement of a double bond and two hydroxyl groups provides a rigid, stereochemically defined scaffold that is crucial for the biological function of many complex molecules. These chiral structures are highly valued as intermediates for the synthesis of physiologically active materials and useful chiral elements[1].
This guide moves beyond a simple cataloging of compounds. As a senior application scientist, the goal is to provide a deeper understanding of the causality behind the natural synthesis and function of these derivatives. We will explore the intricate enzymatic machinery that nature employs to construct this scaffold, primarily through the shikimate pathway, and discuss how this biosynthetic understanding can inform both discovery and synthetic efforts. For drug development professionals, the potent biological activities exhibited by these molecules, such as the anticancer and antiplasmodial effects of certain cyclohexenone derivatives, present exciting opportunities for new therapeutic leads[2]. This document is structured to serve as a foundational resource, bridging the gap between the natural world and the laboratory to accelerate innovation.
Section 1: Natural Sources and Major Classes of Derivatives
Cyclohex-2-ene-1,4-diol derivatives are not confined to a single class of natural products but are found within several major biosynthetic families. Their distribution across plants, fungi, and bacteria underscores the convergent evolution of this valuable chemical scaffold.
Cannabinoids and Terpenoids in Plants
Perhaps the most widely recognized natural product containing a functionalized cyclohex-2-ene ring is Cannabidiol (CBD), isolated from Cannabis sativa[3]. Its formal IUPAC name, 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol, explicitly identifies the cyclohex-2-ene moiety as the core of its terpenoidal portion[3]. While the diol is phenolic in this case, the underlying carbocyclic structure is a testament to the prevalence of this scaffold in complex plant lipids. Various strains of cannabis produce a wide array of such cannabinoids, showcasing nature's ability to generate structural diversity around this core[3].
Microbial Metabolites: Gabosines and Beyond
Microorganisms, particularly actinomycete bacteria of the genus Streptomyces, are prolific sources of unique bioactive compounds. Among these are the gabosines, which are characterized as hydroxylated branched cyclohexanone derivatives[1][4]. These "ketocarbasugars" are structurally similar to carbohydrates and represent a significant class of microbial metabolites built upon a cyclohexane framework[4]. Fungi are also key producers. For instance, Pseudohygrophorones, the first naturally occurring alkyl cyclohexenones from a fungal source, were isolated from the fruiting bodies of the basidiomycete Hygrophorus abieticola[2].
Plant-Derived Cyclohexenones and Polyketides
Many plant-derived compounds feature a cyclohexenone or related oxidized form of the diol.
-
Peperomia Species: Plants of the Peperomia genus are rich sources of 2-acylcyclohexane-1,3-diones, which are bioactive polyketides[5]. These compounds exhibit significant antifungal, antimicrobial, and cytotoxic activities against cancer cell lines[5].
-
Lannea schimperi : The stem bark and roots of this plant yield a suite of alkenyl cyclohexenones and cyclohexenols[2]. Some of these compounds have demonstrated promising antiplasmodial activity, making them potential leads for antimalarial drug discovery[2].
Table 1: Selected Naturally Occurring Cyclohexene Derivatives and Their Biological Significance
| Compound Class / Example | Specific Compound(s) | Natural Source(s) | Reported Biological Activity | Reference(s) |
| Cannabinoids | Cannabidiol (CBD) | Cannabis sativa | Anticonvulsant, Antimicrobial (Gram-positive bacteria) | [3] |
| Alkyl Cyclohexenones | Pseudohygrophorones A₁₂ & B₁₂ | Hygrophorus abieticola (Fungus) | Antitumor, Antiplasmodial, Antileishmanial | [2] |
| Alkenyl Cyclohexenols | 5-[alkenyl]-4,5-dihydroxycyclohex-2-enones | Lannea schimperi (Plant) | Cytotoxicity, Antiplasmodial | [2] |
| Polyketides | Alatanones, Trineurones | Peperomia alata, P. trineura | Antifungal, Antimicrobial, Anticancer | [5] |
| Carbasugars | Gabosines A-K | Streptomyces sp. (Bacteria) | Glycosidase inhibition potential | [4] |
Section 2: Biosynthetic Pathways
Understanding the biosynthesis of cyclohex-2-ene-1,4-diol derivatives is fundamental to appreciating their natural diversity and for harnessing these pathways in synthetic biology applications. The shikimate pathway is the central metabolic route responsible for their formation in microorganisms and plants[6].
The Shikimate Pathway: A Gateway to Cyclohexene Scaffolds
The shikimate pathway links the primary metabolism of carbohydrates to the synthesis of aromatic compounds[6]. It commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway[7]. This seven-step enzymatic sequence produces chorismate, the common precursor to the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast number of secondary metabolites[6].
Crucially, several intermediates of this pathway are themselves functionalized cyclohexene derivatives. Shikimate, the namesake of the pathway, is a cyclohexene carboxylic acid with three hydroxyl groups. Chorismate features a di-oxygenated cyclohexadiene ring. These intermediates serve as branch points for the biosynthesis of a wide range of natural products[6].
Enzymatic Modifications to the Core Scaffold
The formation of the specific cyclohex-2-ene-1,4-diol structure from shikimate pathway intermediates involves a series of downstream enzymatic modifications. While pathways can vary significantly between organisms, the key transformations generally include:
-
Decarboxylation: Removal of the carboxylic acid group, often a key step in diverting intermediates from primary to secondary metabolism.
-
Hydroxylation/Dehydroxylation: Cytochrome P450 monooxygenases and other hydroxylases can introduce or remove hydroxyl groups at specific positions.
-
Reduction/Oxidation: Dehydrogenases and reductases are critical for interconverting ketones and alcohols, thereby establishing the final diol or cyclohexenone functionality.
-
Glycosylation and Acylation: Glycosyltransferases and acyltransferases can further modify the core, altering its solubility, stability, and biological activity.
The precise combination and sequence of these enzymatic reactions, governed by the genetic makeup of the producing organism, leads to the vast diversity of naturally occurring cyclohexene derivatives.
Section 3: Methodologies for Isolation and Characterization
The successful study of natural products hinges on robust and efficient protocols for their extraction, purification, and structural elucidation. The methodologies described here represent a self-validating workflow for isolating cyclohex-2-ene-1,4-diol derivatives.
General Extraction and Purification Protocol
The choice of solvent and chromatographic technique is critical and depends on the polarity of the target compounds. The following protocol is a generalized workflow adaptable for many plant and fungal sources.
Step-by-Step Methodology:
-
Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., plant leaves, fungal mycelia) to remove water and grind to a fine powder to maximize surface area for extraction.
-
Solvent Extraction:
-
Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexanes to remove lipids and waxes.
-
Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is often effective for extracting cyclohexene derivatives[5]. Macerate the powdered sample in the solvent for 24-48 hours with agitation.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue 2-3 times to ensure complete extraction.
-
-
Solvent Partitioning:
-
Combine the medium-polarity extracts and concentrate under reduced pressure using a rotary evaporator.
-
Resuspend the crude extract in a methanol/water mixture and perform a liquid-liquid partition against hexanes to remove any remaining non-polar contaminants.
-
-
Chromatographic Purification:
-
Subject the dried polar extract to column chromatography over silica gel[1].
-
Elute the column with a solvent gradient, typically starting with hexanes and gradually increasing the proportion of ethyl acetate[5]. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
-
Final Purification: For high purity, subject the semi-purified fractions to High-Performance Liquid Chromatography (HPLC), often using a C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase.
Spectroscopic Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and molecular formula (via High-Resolution MS) of the compound[2]. Fragmentation patterns can offer clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies functional groups present, such as the characteristic broad O-H stretch for hydroxyl groups and the C=C stretch for the alkene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Determines the number and connectivity of protons. The chemical shifts and coupling constants of the olefinic and carbinol protons are diagnostic for the cyclohex-2-ene-1,4-diol core.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., sp² carbons of the double bond, sp³ carbons bearing hydroxyl groups).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.
-
Section 4: Biological Activities and Therapeutic Potential
The structural features of cyclohex-2-ene-1,4-diol derivatives make them potent modulators of various biological targets. Their rigid conformation and stereochemically defined hydroxyl groups allow for specific interactions with enzyme active sites and cellular receptors.
Spectrum of Bioactivities
As highlighted in Table 1, the range of activities is broad.
-
Antimicrobial Activity: Cannabidiol shows potent activity against Gram-positive bacteria by disrupting their cell membranes[3]. Polyketides from Peperomia also display significant antifungal and antimicrobial properties[5].
-
Anticancer and Cytotoxic Activity: Many cyclohexenone derivatives have been investigated for their anticancer properties[2][8]. The 5-[alkenyl]-4,5-dihydroxycyclohex-2-enone mixture from L. schimperi exhibited good in vitro cytotoxicity against the Chinese Hamster Ovarian cell line[2].
-
Herbicidal Activity: The 2-acyl-cyclohexane-1,3-diones are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides[5].
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect biological activity is crucial for drug development. Studies on the HPPD inhibitory activity of 2-acyl-cyclohexane-1,3-diones have provided key insights[5].
-
A 1,3-dione feature was found to be essential for HPPD inhibition.
-
The length of the alkyl side chain was critical, with an 11-carbon chain showing optimal activity.
-
The presence of additional double bonds or hydroxyl groups on the cyclohexane ring generally decreased inhibitory activity[5].
These findings demonstrate that while the core scaffold is important, peripheral modifications play a fine-tuning role in target engagement and potency. This principle is a cornerstone of medicinal chemistry and guides the synthesis of more effective analogues.
Conclusion
The cyclohex-2-ene-1,4-diol framework and its naturally occurring derivatives represent a rich and underexplored area of chemical biology. Sourced from a wide range of organisms and biosynthesized primarily via the versatile shikimate pathway, these compounds exhibit a remarkable spectrum of biological activities with significant therapeutic potential. The methodologies for their isolation and characterization are well-established, paving the way for further discovery. For researchers and drug development professionals, these natural products offer not only direct leads for new medicines but also serve as inspirational blueprints for the design of novel synthetic molecules. Future research, combining genome mining of biosynthetic pathways with advanced analytical techniques, will undoubtedly uncover new derivatives and new biological functions associated with this privileged scaffold.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Cyclohex-2-ene-1,4-diol
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cyclohex-2-ene-1,4-diol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules. This document delves into the theoretical fragmentation pathways, presents experimental data, and provides a detailed protocol for data acquisition.
Introduction: The Analytical Challenge
Cyclohex-2-ene-1,4-diol (C₆H₁₀O₂, Molar Mass: 114.14 g/mol ) is a cyclic unsaturated diol.[1][2][3] Its structure, containing both a double bond and two hydroxyl groups within a six-membered ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices.
Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[4] While this can make interpretation complex, it provides a rich fingerprint of the molecule's structure. For cyclic alcohols, characteristic fragmentation pathways include dehydration, alpha-cleavage, and ring-opening reactions.[5][6][7] The presence of a double bond in cyclohex-2-ene-1,4-diol introduces the possibility of a retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for cyclohexene derivatives.[8][9][10]
Theoretical Fragmentation Pathways
Upon electron ionization, cyclohex-2-ene-1,4-diol forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 114. This molecular ion is often of low abundance for alcohols due to its instability.[11] The subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral losses.
A key and highly probable fragmentation pathway for cyclohexene and its derivatives is the retro-Diels-Alder (RDA) reaction .[9] This reaction involves the cleavage of the cyclic structure into a diene and a dienophile. For the molecular ion of cyclohex-2-ene-1,4-diol, this would lead to the formation of a butadiene radical cation and a neutral ethenol, or vice versa.
Another significant fragmentation pathway for alcohols is the loss of a water molecule (H₂O), resulting in an [M-18]⁺˙ ion.[5][11] For cyclohex-2-ene-1,4-diol, this would produce an ion at m/z 96. The mechanism of water loss in cyclohexanediols can be complex, sometimes involving transannular eliminations.[12]
Further fragmentation can occur through alpha-cleavage , where the bond adjacent to the oxygen atom is broken.[5][6] Additionally, the loss of other small neutral molecules or radicals will lead to a cascade of fragment ions.
Predicted Fragmentation Workflow
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Methodological & Application
Preparation of trans-Cyclohex-2-ene-1,4-diol via Epoxidation: An Application Note and Protocol
Introduction
trans-Cyclohex-2-ene-1,4-diol is a valuable synthetic intermediate in the development of a wide array of fine chemicals and pharmacologically active molecules. Its stereochemistry and bifunctional nature make it a versatile building block for the synthesis of complex natural products and their analogues.[1][2] This application note provides a detailed protocol for the preparation of trans-cyclohex-2-ene-1,4-diol, leveraging a stereoselective epoxidation of a cyclohexadiene precursor followed by a controlled hydrolytic ring-opening of the resulting epoxide. This method offers a reliable and scalable route to the target diol, with a focus on understanding the critical parameters that govern yield and stereoselectivity.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic strategy involves a two-step sequence starting from 1,3-cyclohexadiene. The key transformation is the epoxidation of the diene, followed by the ring-opening of the epoxide with water as a nucleophile.
Step 1: Epoxidation of 1,3-Cyclohexadiene
The epoxidation of an alkene is a classic method for the introduction of an oxygen atom across a double bond. In this protocol, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is employed as the oxidizing agent. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. This concerted nature ensures a syn-addition of the oxygen atom to the plane of the double bond, forming a cis-epoxide.
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide
The subsequent ring-opening of the epoxide is achieved under acidic conditions. The acid catalyst protonates the epoxide oxygen, making it a better leaving group and activating the epoxide ring towards nucleophilic attack.[3] Water, acting as the nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the point of attack.[4] This inversion is crucial for establishing the desired trans-relationship between the two hydroxyl groups in the final product. The regioselectivity of the attack is also a key consideration; in this symmetric system, attack at either carbon of the epoxide leads to the same product.
Below is a diagram illustrating the overall synthetic workflow:
Sources
Diels-Alder reaction to form Cyclohex-2-ene-1,4-diol precursors.
Application Note & Protocol Guide
Topic: Strategic Synthesis of Cyclohex-2-ene-1,4-diol Precursors via the Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and stereocontrolled method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly valuable for creating complex molecular architectures, such as those found in natural products and pharmaceutical agents.[3] This guide provides a detailed exploration of the strategic application of the Diels-Alder reaction for the synthesis of precursors to Cyclohex-2-ene-1,4-diols. These diols are significant structural motifs in various biologically active molecules. We will delve into the mechanistic underpinnings, strategic selection of reactants, the influence of catalysis, and provide detailed, validated protocols for the synthesis and characterization of key intermediates.
The Mechanistic Foundation of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of two new carbon-carbon sigma bonds and one new pi bond simultaneously.[1][4] This process proceeds through a single, cyclic transition state, which accounts for its high degree of stereospecificity.[2][5]
Frontier Molecular Orbital (FMO) Theory
The reactivity and selectivity of the Diels-Alder reaction are best understood through Frontier Molecular Orbital (FMO) theory. The reaction is an interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a faster reaction.[6] Consequently:
-
Electron-donating groups (EDGs) on the diene raise its HOMO energy, accelerating the reaction.[7][8]
-
Electron-withdrawing groups (EWGs) on the dienophile lower its LUMO energy, also accelerating the reaction.[6][7]
Stereochemical Principles: The Alder Endo Rule
When a dienophile with an activating group (like a carbonyl) reacts with a cyclic diene, two diastereomeric products, endo and exo, are possible. The Alder Endo Rule states that the endo product is typically the major, kinetically favored product.[1][6] This preference arises from favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the diene in the transition state.
Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.
Strategic Design for Cyclohexenediol Precursor Synthesis
To synthesize precursors for Cyclohex-2-ene-1,4-diols, the choice of diene and dienophile is paramount. The oxygen functionalities must be introduced either directly during the cycloaddition or in a masked form for later elaboration.
Key Reagent Strategies
-
Electron-Rich Dienes (e.g., Danishefsky's Diene): 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, known as Danishefsky's diene, is an exceptionally electron-rich and reactive diene.[9][10] Its reaction with an electrophilic dienophile (e.g., an α,β-unsaturated ketone) yields a silyl enol ether adduct.[9] This adduct can be readily hydrolyzed under acidic conditions to afford a cyclohexenone, which is a versatile precursor to the target diol via reduction. This strategy offers excellent control over regioselectivity.[11][12]
-
Activated Dienophiles (e.g., p-Benzoquinone): Simple cyclic dienes can react with highly activated dienophiles like p-benzoquinone. The resulting bicyclic adduct contains two ketone functionalities that can be selectively reduced to the corresponding diols. This approach is direct and often proceeds under mild conditions, including in aqueous media, where the hydrophobic effect can accelerate the reaction.[7][13]
The Role of Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced selectivity.[1][7] They function by coordinating to the dienophile, typically at a carbonyl oxygen or other basic site. While traditionally thought to work by lowering the dienophile's LUMO, recent studies have shown that a primary role of the Lewis acid is to reduce the destabilizing Pauli repulsion between the reactants in the transition state.[1][14]
Common Lewis Acids and Their Applications:
| Lewis Acid | Typical Substrates | Key Advantages |
| AlCl₃, SnCl₄ | α,β-Unsaturated carbonyls | High reactivity, strong activation.[7] |
| BF₃·OEt₂ | General purpose | Moderate activity, easy to handle. |
| Ca(OTf)₂ | Carbonyl-containing dienophiles | Mild, sustainable, effective catalyst system.[15] |
| Yb(III) complexes | Danishefsky-type dienes | Useful for asymmetric synthesis.[11] |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of two distinct precursors to Cyclohex-2-ene-1,4-diol derivatives.
Protocol 1: Aqueous Diels-Alder Reaction of 1,3-Cyclohexadiene and p-Benzoquinone
This protocol describes a straightforward and environmentally benign synthesis of a bicyclic diketone, a direct precursor to a diol system. The procedure is adapted from established literature methods.[13]
Experimental Workflow:
Caption: Workflow for the synthesis of the benzoquinone-cyclohexadiene adduct.
Step-by-Step Procedure:
-
Reagent Preparation: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add p-benzoquinone (1.08 g, 10.0 mmol) and 1,3-cyclohexadiene (0.80 g, 10.0 mmol).[13]
-
Reaction Setup: To the flask, add deionized water (20 mL). The mixture will be heterogeneous.
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials.
-
Workup: After 48 hours, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[13]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure bicyclic adduct.[13]
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data with literature values.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a Functionalized Cyclohexenone using Danishefsky's Diene
This protocol outlines the synthesis of a cyclohexenone precursor using Danishefsky's diene and methyl vinyl ketone, catalyzed by a Lewis acid. This is a representative procedure for this powerful transformation.
Reagent and Condition Table:
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |
| Danishefsky's Diene | 1.72 g | 10.0 | Must be fresh or distilled prior to use. |
| Methyl Vinyl Ketone | 0.70 g | 10.0 | Dienophile. |
| Zinc Chloride (ZnCl₂) | 0.68 g | 5.0 | Lewis Acid Catalyst (0.5 eq). Anhydrous. |
| Dichloromethane (DCM) | 50 mL | - | Anhydrous solvent. |
| Temperature | 0 °C to RT | - | Controlled temperature addition. |
| Reaction Time | 4-6 hours | - | Monitor by TLC. |
Step-by-Step Procedure:
-
Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (0.68 g, 5.0 mmol) to a dry 100 mL flask. Add anhydrous dichloromethane (20 mL) and stir to dissolve/suspend.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath. Add methyl vinyl ketone (0.70 g, 10.0 mmol) to the catalyst suspension.
-
Diene Addition: Add Danishefsky's diene (1.72 g, 10.0 mmol) dropwise to the cooled mixture over 15 minutes.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the diene by TLC.
-
Hydrolysis/Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (30 mL). Stir for 20 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a mixture of the silyl enol ether and the hydrolyzed cyclohexenone. To ensure complete conversion to the ketone, the crude oil can be dissolved in a mixture of tetrahydrofuran (20 mL) and 1M HCl (5 mL) and stirred for 1 hour at room temperature. Afterward, neutralize with sodium bicarbonate, extract with ether, dry, and concentrate. Purify the final product by flash column chromatography on silica gel.
Conversion to the Target Diol
The precursors synthesized in the protocols above can be converted to Cyclohex-2-ene-1,4-diols through standard chemical transformations.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 10. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Selective Oxidation of Cyclohex-2-ene-1,4-diol
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective oxidation of cis- or trans-cyclohex-2-ene-1,4-diol to cyclohex-2-ene-1,4-dione. This transformation is a key step in the synthesis of various complex molecules and natural products. However, the inherent instability of the resulting α,β-unsaturated dione presents significant challenges, necessitating the use of mild and selective oxidizing agents. This document evaluates several common oxidation methodologies and presents a detailed, field-proven protocol using activated manganese dioxide (MnO₂), which is particularly effective for the oxidation of allylic alcohols. The causality behind experimental choices, safety protocols, and detailed characterization data are provided to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. When the alcohol is part of an allylic system, such as in cyclohex-2-ene-1,4-diol, the reaction requires careful selection of reagents to prevent side reactions like over-oxidation, rearrangement, or isomerization of the double bond. The target product, cyclohex-2-ene-1,4-dione, is a highly reactive Michael acceptor and is sensitive to both acidic and basic conditions, which can lead to decomposition or polymerization.[1]
This guide focuses on providing a robust and reproducible methodology for this specific transformation. We will explore the rationale for selecting an appropriate oxidant by comparing several common reagents and provide a step-by-step protocol for the most suitable method.
The Challenge: Substrate and Product Instability
The primary challenge in this synthesis is the lability of the product, cyclohex-2-ene-1,4-dione. Strong oxidants that require harsh pH conditions, such as chromic acid (Jones oxidation), are unsuitable as they can easily lead to degradation of the desired enedione.[1] Similarly, reagents that generate strongly acidic or basic byproducts can compromise the yield and purity of the final product. Therefore, the ideal oxidant must be:
-
Mild: Operates under neutral or near-neutral pH conditions.
-
Selective: Preferentially oxidizes allylic alcohols without affecting the olefin.
-
Efficient: Provides high conversion with minimal reaction time.
-
Practical: Features a straightforward work-up procedure to isolate the sensitive product quickly.
Comparative Analysis of Potential Oxidizing Agents
To establish a scientifically sound protocol, it is essential to evaluate the suitability of various common oxidizing agents for this transformation.
| Oxidizing Agent | Mechanism Type | Advantages | Disadvantages for this Transformation |
| Manganese Dioxide (MnO₂) (Activated) | Heterogeneous Radical | Highly selective for allylic and benzylic alcohols[2]; Neutral conditions; Simple work-up (filtration). | Requires a stoichiometric excess of freshly activated reagent; Reaction times can be long. |
| Pyridinium Chlorochromate (PCC) | Chromate Ester Formation | Mild and reliable for many secondary alcohols.[3][4] | Acidic nature can harm the sensitive product[5]; Chromium(VI) is highly toxic; Work-up can be complicated by colloidal byproducts.[5] |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine | Very mild, fast, and high-yielding for a wide range of alcohols[6][7]; Neutral conditions. | Reagent is expensive and can be shock-sensitive[8]; Byproducts must be washed out. |
| Swern Oxidation | Activated DMSO | Very mild conditions (-78 °C); High yields are typical.[2] | Requires cryogenic temperatures; Produces foul-smelling dimethyl sulfide byproduct; Requires careful control of reagent addition.[2] |
Reaction Mechanism and Workflow Visualization
Proposed Mechanism for MnO₂ Oxidation
The oxidation of an allylic alcohol with MnO₂ is a surface-mediated reaction that is believed to proceed through a radical mechanism. This selectivity arises from the stability of the intermediate allylic radical.[2]
-
Adsorption: The allylic alcohol adsorbs onto the surface of the manganese dioxide.
-
Radical Formation: A one-electron transfer occurs from the alcohol oxygen to Mn(IV), followed by the transfer of a hydrogen atom from the carbon bearing the hydroxyl group. This generates a resonance-stabilized allylic radical and Mn(III) hydroxide.[2]
-
Ketone Formation: A second electron transfer and proton transfer complete the oxidation to the ketone, regenerating a reduced form of manganese (MnO).
Experimental Workflow
The overall experimental process is designed for efficiency and to minimize product degradation. The key stages are reagent preparation, reaction execution under controlled conditions, and rapid product isolation.
Detailed Experimental Protocol
This protocol is optimized for the selective oxidation of cyclohex-2-ene-1,4-diol using commercially available, activated manganese dioxide.
Materials and Equipment
| Material/Equipment | Specifications |
| cis/trans-Cyclohex-2-ene-1,4-diol | 97% or higher purity |
| Activated Manganese Dioxide (MnO₂) | Commercially available, activated, <5 micron |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ACS grade |
| Celite® 545 | Filtration aid |
| Round-bottom flask | Appropriate size for reaction scale |
| Magnetic stirrer and stir bar | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Buchner funnel and filter flask | For filtration |
| Rotary evaporator | With a low-temperature water bath |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve cyclohex-2-ene-1,4-diol (1.0 eq.) in anhydrous dichloromethane (approx. 20 mL per gram of diol).
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10-15 eq. by weight) in one portion at room temperature. The reaction is heterogeneous and will form a black slurry.
-
Causality Note: A large excess of MnO₂ is required to ensure a sufficient surface area for the reaction to proceed to completion at a reasonable rate.[9] The quality and activation level of the MnO₂ are critical for success.
-
-
Reaction Monitoring: Stir the slurry vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. Spot the filtered reaction mixture against the starting material. The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.
-
Work-up and Isolation: Once the starting material is consumed, set up a filtration apparatus. Place a 1-2 inch pad of Celite® in a Buchner funnel and wet it with dichloromethane.
-
Filter the reaction slurry through the Celite® pad. The filtrate should be clear and colorless to pale yellow.
-
Causality Note: Celite® is used to create a porous filter bed that prevents the fine MnO₂ particles and reduced manganese salts from passing through, ensuring a clean separation.
-
-
Wash the filter cake thoroughly with several portions of fresh dichloromethane to ensure all the product is recovered.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should not exceed 30 °C to prevent thermal degradation of the product.
-
Purification: The resulting crude solid can be purified, if necessary. Due to its sensitivity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended. Alternatively, recrystallization from a mixture of diethyl ether and hexanes at low temperature may yield pure product.
Characterization of Starting Material and Product
Proper characterization is essential to confirm the identity and purity of both the starting diol and the final dione product.
| Compound | Formula | Mol. Weight | Appearance | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | Key IR Peaks (cm⁻¹) |
| Cyclohex-2-ene-1,4-diol | C₆H₁₀O₂ | 114.14 | White Solid | ~5.8 (m, 2H, -CH=CH-), ~4.5 (m, 2H, -CH-OH), ~2.0-2.5 (m, 4H, -CH₂-) | ~130, ~70, ~35 | 3300 (br, O-H), 3020 (=C-H), 1650 (C=C) |
| Cyclohex-2-ene-1,4-dione | C₆H₆O₂ | 110.11 | Pale Yellow Solid[1] | ~6.9 (s, 2H, -CH=CH-), ~3.0 (s, 4H, -CH₂-) | ~197 (C=O), ~145 (C=C), ~38 (CH₂) | 1685 (C=O, conjugated), 1600 (C=C) |
(Note: Exact NMR shifts may vary depending on isomer, solvent, and concentration. Data is representative.)
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Manganese Dioxide (MnO₂): Is a strong oxidizing agent. Avoid contact with combustible materials. It is harmful if inhaled or swallowed.
-
Dichloromethane (CH₂Cl₂): Is a volatile solvent and a suspected carcinogen. Handle with care and avoid inhalation of vapors.
-
Dess-Martin Periodinane (if used): Handle with extreme caution. DMP is shock-sensitive and can be explosive, especially under impact or when heated.[8] Store in a cool, dry place away from reducing agents.
-
Pyridinium Chlorochromate (PCC) (if used): Is a known carcinogen and a toxic chromium(VI) compound. Avoid inhalation of the dust and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Chapman, D. D., Musliner, W. J., & Gates, J. W. (1969). The preparation of cyclohex-2-ene-1,4-diones. Journal of the Chemical Society C: Organic, 124-128. [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
JoVE. (2026). Radical Oxidation of Allylic and Benzylic Alcohols. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
NIST. (2025). 1,4-Cyclohex-2-enedione. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (n.d.). 2-CYCLOHEXENE-1,4-DIONE. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
PubChem. (n.d.). Cyclohex-2-ene-1,4-diol. [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
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Application Notes and Protocols: Diastereoselective Epoxidation of Cyclohex-2-ene-1,4-diol
Authored by: A Senior Application Scientist
Abstract
The epoxidation of the olefinic bond in cis-cyclohex-2-ene-1,4-diol is a pivotal transformation in synthetic organic chemistry, yielding conduritol epoxides. These products, particularly conduritol B epoxide, are potent, irreversible inhibitors of glycosidase enzymes and serve as invaluable tools in the study and development of therapeutics for conditions like Gaucher disease.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the diastereoselective epoxidation of this substrate. We will explore the mechanistic underpinnings of stereocontrol, compare key synthetic methodologies, and provide detailed, validated protocols for laboratory execution.
Scientific Foundation: The Principle of Substrate-Directed Epoxidation
The presence of two allylic hydroxyl groups in cis-cyclohex-2-ene-1,4-diol is the dominant factor governing the stereochemical outcome of its epoxidation. Unlike simple cyclohexene, where the epoxidizing agent can approach from either face of the double bond, the diol substrate utilizes intramolecular hydrogen bonding to direct the oxidant to a single face.
Mechanism with Peroxy Acids (e.g., m-CPBA)
When using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the allylic hydroxyl group forms a hydrogen bond with the distal oxygen of the peroxy acid. This interaction pre-organizes the transition state, forcing the delivery of the electrophilic oxygen atom to the syn-face with respect to the hydroxyl groups.[3] This results in a highly diastereoselective reaction, yielding the syn-epoxide. The reaction proceeds via a concerted, "butterfly" transition state.[4][5]
// Nodes for reactants sub [label="Cyclohex-2-ene-1,4-diol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; mcpba [label="m-CPBA", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Node for transition state ts [label=<
Transition State Intramolecular H-BondingDirects oxidant Concerted MechanismSyn-facial attack
, shape=none];
// Nodes for products epoxide [label="Syn-Epoxide (Conduritol B Epoxide)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="m-Chlorobenzoic Acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sub -> ts [label="Interaction", color="#5F6368"]; mcpba -> ts [color="#5F6368"]; ts -> epoxide [label="Epoxidation", color="#EA4335", arrowhead=normal, style=dashed]; ts -> acid [label="Byproduct Formation", color="#5F6368", arrowhead=normal, style=dashed];
}
Caption: Directed epoxidation via a hydrogen-bonded transition state.
Mechanism with Vanadium Catalysis
Metal-catalyzed systems, particularly those using vanadium, are also highly effective for the epoxidation of allylic alcohols.[3][6] The mechanism involves the formation of a vanadium-alkoxide complex with the substrate's hydroxyl group. The oxidant, typically tert-butyl hydroperoxide (TBHP), then coordinates to the vanadium center. This ternary complex facilitates the intramolecular transfer of an oxygen atom to the double bond, again occurring on the same face as the directing hydroxyl group, ensuring syn-diastereoselectivity. Vanadium catalysis often proceeds at an accelerated rate compared to non-catalyzed systems with allylic alcohols.[3]
Comparative Analysis of Epoxidation Reagents
The choice of oxidant and catalyst is critical and depends on factors such as desired selectivity, scale, safety, and cost.
| Reagent System | Oxidant | Directing Group | Selectivity | Key Advantages | Key Disadvantages |
| Peroxy Acids | m-CPBA, Peracetic Acid | Allylic -OH (H-bonding) | High syn-diastereoselectivity | Readily available, well-documented, simple procedure. | m-CPBA can be explosive; byproduct removal necessary.[4] |
| Vanadium Catalysis | tert-Butyl Hydroperoxide (TBHP) | Allylic -OH (Coordination) | High syn-diastereoselectivity | Catalytic amount of metal, high selectivity for allylic alcohols.[6] | Vanadium toxicity requires thorough purification; TBHP is hazardous. |
| Titanium/Sharpless | tert-Butyl Hydroperoxide (TBHP) | Allylic -OH (Coordination) | Potentially high enantioselectivity | The premier method for asymmetric epoxidation of allylic alcohols.[7][8] | Primarily for generating chiral products from prochiral substrates. |
| Enzymatic | H₂O₂ or O₂ | Enzyme active site | High selectivity | "Green" and sustainable, mild reaction conditions.[9][10] | Enzyme availability and stability can be limiting; lower space-time yields. |
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures involving peroxides (m-CPBA, TBHP) must be conducted in a chemical fume hood behind a blast shield. Peroxides can be explosive and should be handled with extreme care.
Protocol 1: Diastereoselective Epoxidation using m-CPBA
This protocol describes a reliable, lab-scale synthesis of syn-cyclohex-2-ene-1,4-diol epoxide (a conduritol epoxide) using m-CPBA. The hydroxyl groups of the starting material direct the epoxidation to afford a high degree of syn-diastereoselectivity.[11]
Materials & Reagents:
-
cis-Cyclohex-2-ene-1,4-diol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₃O₂) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of cis-cyclohex-2-ene-1,4-diol in 50 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add 2.2 g of m-CPBA (≤77%, ~1.2 equivalents) to the solution in small portions over 20-30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding 30 mL of saturated sodium thiosulfate solution to destroy any remaining peroxide. Stir vigorously for 10 minutes.
-
Workup - Acid Removal: Transfer the mixture to a separatory funnel. Add 30 mL of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the layers and extract the aqueous layer twice with 20 mL portions of DCM. Trustworthiness Note: The bicarbonate wash is essential for removing the acidic byproduct, simplifying purification.
-
Workup - Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5-15% methanol in dichloromethane) to yield the pure syn-epoxide.
Caption: Workflow for m-CPBA epoxidation of cyclohex-2-ene-1,4-diol.
Protocol 2: Vanadium-Catalyzed Diastereoselective Epoxidation
This protocol utilizes a vanadium catalyst, which is highly selective for allylic alcohols, and TBHP as the terminal oxidant. This method is an excellent alternative to peroxy acids.
Materials & Reagents:
-
cis-Cyclohex-2-ene-1,4-diol
-
Vanadyl acetylacetonate [VO(acac)₂]
-
tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M solution in decane)
-
Benzene or Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celatom® or silica gel for filtration
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
Catalyst Preparation: To a 100 mL round-bottom flask, add 1.0 g of cis-cyclohex-2-ene-1,4-diol and 40 mL of anhydrous benzene. Add 23 mg of vanadyl acetylacetonate (VO(acac)₂, ~1 mol%). Stir at room temperature to dissolve. Expertise Note: Benzene is often used for azeotropic removal of any trace water that could interfere with the catalyst.
-
Reagent Addition: Add 2.0 mL of TBHP solution (5.0 M in decane, ~1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (or maintain at 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. To decompose the catalyst, add a small amount of water and stir for 15 minutes. The solution will change color. Filter the mixture through a pad of Celatom® or silica gel to remove the vanadium salts, washing the pad with ethyl acetate.
-
Workup: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be purified by flash column chromatography as described in Protocol 1.
Troubleshooting and Key Considerations
-
Over-oxidation: Using a large excess of the oxidizing agent can lead to unwanted side reactions, including the opening of the newly formed epoxide ring to form a tetraol. It is critical to use only a slight excess (1.1-1.2 equivalents) of the oxidant.
-
Epoxide Instability: The resulting epoxide can be sensitive to acid. Ensure all acidic byproducts are thoroughly removed during the workup. Avoid using acidic solvents or conditions during purification.
-
Incomplete Reaction: If the reaction stalls, ensure your starting materials and solvents are sufficiently pure and anhydrous, especially for the metal-catalyzed protocol. A small additional charge of the oxidant can sometimes drive the reaction to completion.
-
Stereochemical Analysis: The syn-stereochemistry of the product can be confirmed using ¹H NMR spectroscopy. The coupling constants of the epoxide protons and NOESY experiments can elucidate the spatial relationships of the protons, confirming the facial selectivity of the epoxidation.
References
-
OSTI.GOV. (2020). Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Wikipedia. Epoxidation of allylic alcohols. [Link]
-
Organic Chemistry Tutor (YouTube). (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
yak Science (YouTube). (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Dr Sarbjit Rala (YouTube). (2021). Epoxidation of cyclohexene || Mechanism Using Peroxy acid. [Link]
-
Journal of the American Chemical Society. (1979). Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Stereoselectivity and stereocontrol mechanism. [Link]
-
ResearchGate. (2005). Epoxidation of n-Hexene and Cyclohexene over Titanium-Containing Catalysts. [Link]
-
Indian Academy of Sciences. (2009). An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing metathesis (RCM). [Link]
-
Chemistry Stack Exchange. (2021). How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene?. [Link]
-
ResearchGate. (2020). Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design. [Link]
- Google Patents.US3509183A - Process for epoxidation of allyl alcohol by peracetic acid.
-
Wikipedia. Sharpless epoxidation. [Link]
-
The Journal of Organic Chemistry. (2004). Peroxy Acid Epoxidation of Acyclic Allylic Alcohols. Competition between s-trans and s-cis Peroxy Acid Conformers. [Link]
-
TSI Journals. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. [Link]
-
ResearchGate. (2014). Optimization of cyclohexene epoxidation with dilute hydrogen peroxide and silica-supported titanium catalysts. [Link]
-
PMC (NIH). (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]
-
YouTube. (2018). Diastereoselectivity in cyclohexane epoxide ring opening. [Link]
-
PubMed. (2020). Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design. [Link]
-
MDPI. (2021). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. [Link]
-
Cardiff University. (2017). The catalytic applications of titanium complexes in epoxide/anhydride ring opening copolymerization and umpolung cross-coupling. [Link]
-
ResearchGate. (2018). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α. [Link]
-
ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]
-
PMC (NIH). (2014). Titanium dioxide functionalized silicon carbide phases as heterogeneous epoxidation catalysts. [Link]
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PMC (NIH). (2012). Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. [Link]
-
Queen's University Belfast. (2022). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin-2-carboxylato catalyst: substrate and continuous flow studies. [Link]
-
Synthesis. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. [Link]
-
NIH. (2018). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. [Link]
-
YouTube. (2020). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]
-
NIH. (2017). Heterogeneous Ag-TiO2-SiO2 composite materials as novel catalytic systems for selective epoxidation of cyclohexene by H2O2. [Link]
-
PubChem. Cyclohex-2-ene-1,4-diol. [Link]
-
MDPI. (2019). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]
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- 11. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
Application Note: Selective Hydrogenation of Cyclohex-2-ene-1,4-diol to 1,4-Cyclohexanediol
Introduction: The Significance of 1,4-Cyclohexanediol
1,4-Cyclohexanediol (1,4-CHDO) is a versatile and industrially significant C6 platform molecule. As a saturated diol, it serves as a crucial monomer in the synthesis of high-performance polymers, including polyesters and polyurethanes, imparting desirable properties such as thermal stability and rigidity.[1] Beyond polymer science, 1,4-CHDO is a valuable building block in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its utility as a precursor to 1,4-cyclohexanedione further expands its application in creating complex medicinal compounds.[2][3]
The selective hydrogenation of unsaturated precursors like cyclohex-2-ene-1,4-diol represents a direct and atom-economical route to this valuable chemical. This application note provides a comprehensive technical guide for researchers, chemists, and process development professionals engaged in this transformation. We will explore the underlying principles of catalytic hydrogenation, provide detailed experimental protocols, and discuss critical parameters that govern reaction efficiency and stereoselectivity.
Mechanistic Rationale and Stereochemical Considerations
The conversion of cyclohex-2-ene-1,4-diol to 1,4-cyclohexanediol is a classic example of heterogeneous catalytic hydrogenation. The fundamental process involves the addition of two hydrogen atoms across the carbon-carbon double bond.[4]
The Catalytic Cycle: The reaction is facilitated by a solid-phase catalyst, typically a noble metal dispersed on a high-surface-area support. The mechanism, while complex, can be summarized in several key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the alkene (cyclohex-2-ene-1,4-diol) are adsorbed onto the surface of the metal catalyst.[4]
-
Hydrogen Activation: The H-H bond is weakened and cleaved, forming reactive metal-hydride species on the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the adsorbed alkene double bond.
-
Desorption: The resulting saturated product, 1,4-cyclohexanediol, has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.[4]
Diagram: Catalytic Hydrogenation Mechanism
Caption: A simplified overview of the hydrogenation process on a metal catalyst surface.
Stereochemical Implications: A critical aspect of this hydrogenation is the resulting stereochemistry of the 1,4-diol product. Catalytic hydrogenation typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. The facial selectivity is influenced by the steric hindrance imposed by the pre-existing hydroxyl groups on the cyclohexene ring. The hydrogen molecule will preferentially adsorb to the less sterically hindered face of the alkene, leading to a specific diastereomer of the product. Consequently, the cis/trans ratio of the resulting 1,4-cyclohexanediol is a key performance indicator of the reaction's selectivity. In many cyclic systems, the formation of the cis-diastereomer is often the kinetically favored outcome.[1][5]
Catalyst Selection and Reaction Parameters
The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity. Several heterogeneous catalysts are effective for this transformation.
| Catalyst | Support | Typical Loading (wt%) | Pressure (bar H₂) | Temperature (°C) | Key Characteristics & Insights |
| Ruthenium (Ru) | Carbon (C) | 5 - 10 | 40 - 50 | 100 - 160 | Highly effective for hydrogenating cyclic systems. May require higher temperatures and pressures but often shows excellent selectivity.[1][5][6] |
| Raney® Nickel (Ni) | - | 10 - 20 | 40 - 50 | 150 - 200 | A cost-effective and highly active catalyst. Can be pyrophoric and requires careful handling. Often used in industrial-scale productions.[1][2][7] |
| Palladium (Pd) | Carbon (C) | 5 - 10 | 1 - 10 | 25 - 75 | Very common and efficient catalyst that often operates under milder conditions. Pd/C is known to be pyrophoric when dry and must be handled with care.[4][7] |
| Platinum (Pt) | Carbon (C) | 5 - 10 | 1 - 10 | 25 - 75 | Similar to Palladium, Pt is a highly active catalyst for alkene hydrogenation. The choice between Pd and Pt can depend on substrate specifics and desired selectivity.[4] |
Causality behind Parameter Choices:
-
Solvent: The choice of solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), water) can significantly impact reaction rates and selectivity by influencing the solubility of the substrate and hydrogen, as well as interactions with the catalyst surface.[1]
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions or, in some cases, lead to epimerization, altering the final diastereomeric ratio.[1]
-
Pressure: Increasing hydrogen pressure enhances the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction rate. It is a critical parameter for ensuring complete conversion.
Detailed Experimental Protocol
This protocol provides a representative procedure for the hydrogenation of cyclohex-2-ene-1,4-diol using a 5% Ru/C catalyst. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood behind a safety shield.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the catalytic hydrogenation procedure.
4.1. Materials and Equipment
-
Reactants: Cyclohex-2-ene-1,4-diol, 5% Ruthenium on activated carbon (Ru/C, ~50% wet with water), Hydrogen gas (high purity), Nitrogen gas (high purity).
-
Solvent: Ethanol or Methanol (reagent grade).
-
Equipment: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple. Filtration apparatus (Büchner funnel), Celite® or another filter aid, round-bottom flask.
4.2. Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the system is leak-proof and always operate in a fume hood away from ignition sources.[8][9]
-
Catalyst Handling: Heterogeneous catalysts like Ru/C and Pd/C can be pyrophoric, especially after the reaction when they are dry and finely divided. Never allow the used catalyst to dry in the air. Quench it carefully while still wet.[10][11]
-
Pressure: Always use a blast shield and ensure the reactor is rated for the intended pressure and temperature. Do not exceed the manufacturer's limits.[8]
4.3. Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure vessel is clean and dry. Add a magnetic stir bar. Assemble the reactor and perform a leak test by pressurizing with nitrogen to slightly above the planned reaction pressure. Monitor for any pressure drop over 30 minutes.[8]
-
Catalyst Charging: Carefully weigh the 5% Ru/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the reactor. Expert Tip: It is best practice to handle the catalyst as a wet paste or slurry to minimize the risk of it becoming airborne and to reduce its pyrophoricity.
-
System Inerting: Seal the reactor. Evacuate the vessel under vacuum and backfill with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[9][10]
-
Substrate and Solvent Addition: Through a port, add a solution of cyclohex-2-ene-1,4-diol dissolved in the chosen solvent (e.g., ethanol).
-
Hydrogenation: Purge the nitrogen from the reactor by evacuating and backfilling with hydrogen gas (repeat 3 times). Pressurize the reactor to the target pressure (e.g., 40 bar).[6]
-
Reaction Execution: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C). The reaction is exothermic; monitor the temperature closely. The consumption of hydrogen will be indicated by a drop in pressure. Maintain the pressure by adding more hydrogen as needed.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (after safely stopping the reaction, cooling, and venting) for analysis by GC-MS or TLC.
-
Shutdown and Workup: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), stop the heating and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen into the fume hood exhaust. Purge the reactor by evacuating and backfilling with nitrogen three times to remove all residual hydrogen.[8]
-
Catalyst Removal: Open the reactor in the fume hood. CRITICAL SAFETY STEP: Under a gentle stream of nitrogen, filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the filter cake with a small amount of the reaction solvent. Do not allow the filter cake to dry. Immediately transfer the wet filter cake into a container with water for safe disposal or recovery.[11]
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product, 1,4-cyclohexanediol, will be obtained as a solid.[12]
4.4. Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if separation of diastereomers is required.[13]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the diastereomeric ratio (cis/trans).
-
GC-MS: To assess purity and confirm the molecular weight of the product (116.16 g/mol ).[2][12]
-
FTIR Spectroscopy: To confirm the presence of O-H stretches and the absence of C=C stretches.[14]
-
Troubleshooting and Key Insights
-
Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation, insufficient hydrogen pressure, or poor mixing. Ensure the catalyst is active and increase pressure or stirring speed.
-
Low Selectivity/Side Products: The formation of byproducts can result from overly harsh conditions (high temperature) leading to dehydration or other rearrangements.[1][5] Consider running the reaction under milder conditions.
-
Poor Diastereoselectivity: The cis/trans ratio is highly dependent on the catalyst, solvent, and temperature. Screening different catalysts and conditions is often necessary to optimize for a desired diastereomer.[1]
-
Filtration Issues: If the catalyst is too fine, it may pass through the filter. Using a finer filter aid (e.g., a membrane filter under the Celite®) can resolve this. Remember the pyrophoric nature of the filtered catalyst.
By adhering to this detailed guide and understanding the principles behind the procedural steps, researchers can safely and effectively perform the hydrogenation of cyclohex-2-ene-1,4-diol to produce high-purity 1,4-cyclohexanediol for a wide range of applications.
References
-
De Clippel, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. Available at: [Link]
-
De Clippel, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11162, 1,4-Cyclohexanediol. PubChem. Available at: [Link]
-
Van den Bosch, S., et al. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Available at: [Link]
-
LibreTexts Chemistry (2019). 11.5: Catalytic Hydrogenation. Chemistry LibreTexts. Available at: [Link]
-
Van den Bosch, S., et al. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. RSC Publishing. Available at: [Link]
- CN101811937A - Method for synthesizing 1,4-cyclohexanediol through catalytic hydrogenation of hydroquinone. Google Patents.
- CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol. Google Patents.
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. KinTek Corporation. Available at: [Link]
-
Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
1,4-Cyclohexanediol. NIST WebBook. Available at: [Link]
-
1,4-Cyclohexanedione. Wikipedia. Available at: [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. Gujarat Pollution Control Board. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
Sources
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- 2. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101811937A - Method for synthesizing 1,4-cyclohexanediol through catalytic hydrogenation of hydroquinone - Google Patents [patents.google.com]
- 7. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njhjchem.com [njhjchem.com]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 14. 1,4-Cyclohexanediol [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclohex-2-ene-1,4-diol via Column Chromatography
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of cyclohex-2-ene-1,4-diol using column chromatography. The content is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of cyclohex-2-ene-1,4-diol. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Question: My separation of cis- and trans-cyclohex-2-ene-1,4-diol is poor, resulting in mixed fractions. How can I improve the resolution?
Answer:
Poor resolution between the cis and trans isomers is a frequent challenge. The underlying cause is often an improperly optimized mobile phase or suboptimal column packing.
-
Causality: The two isomers have very similar polarities due to the presence of two hydroxyl groups. However, their three-dimensional structures differ, which can be exploited for separation. The cis isomer, with both hydroxyl groups on the same face of the ring, can exhibit intramolecular hydrogen bonding, slightly reducing its interaction with the stationary phase compared to the trans isomer.[1]
-
Solutions:
-
Mobile Phase Optimization: A shallow solvent gradient is key. Start with a low polarity mobile phase (e.g., 20-30% ethyl acetate in hexanes) and increase the polarity very gradually. A step-gradient or even an isocratic elution might be necessary if the Rf values are very close.
-
Stationary Phase Choice: Standard silica gel is typically sufficient. However, if separation remains difficult, consider using a diol-bonded silica phase. This stationary phase can offer different selectivity for diols due to its own hydroxyl groups.[2][3]
-
Column Dimensions: A longer, narrower column will provide more theoretical plates and can enhance the separation of closely eluting compounds.[4]
-
Flow Rate: Reduce the flow rate. A slower flow rate allows for better equilibration of the analytes between the stationary and mobile phases, which can significantly improve resolution.[5]
-
Question: I'm observing significant tailing of my diol product spot on the TLC plate and in the column fractions. What is causing this and how can I fix it?
Answer:
Tailing, or streaking, is often indicative of strong, non-ideal interactions between the analyte and the stationary phase, or overloading of the column.
-
Causality: The hydroxyl groups of cyclohex-2-ene-1,4-diol can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to slow desorption and tailing.[3] Overloading the column with too much sample can also saturate the stationary phase, leading to poor band shape.
-
Solutions:
-
Addition of a Polar Modifier: Add a small amount (0.5-1%) of a polar solvent like methanol or triethylamine to your eluent. Methanol can help to saturate the highly active sites on the silica, while triethylamine can neutralize acidic sites, both of which can reduce tailing.
-
Sample Load: Ensure you are not overloading the column. As a general rule, the sample load should be about 1-5% of the mass of the silica gel.
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]
-
Question: My compound seems to have decomposed on the column. I loaded my crude material, but I'm recovering very little or none of my desired product. What happened?
Answer:
Decomposition on the column is a common problem, especially with sensitive compounds. The acidic nature of silica gel is a likely culprit.
-
Causality: Cyclohex-2-ene-1,4-diol, being an allylic alcohol, can be susceptible to acid-catalyzed dehydration or rearrangement on the acidic surface of silica gel.[6]
-
Solutions:
-
Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine or pyridine before loading your sample.[6]
-
Switch to a Neutral Stationary Phase: As mentioned previously, using neutral alumina or Florisil can be a good alternative for acid-sensitive compounds.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of cyclohex-2-ene-1,4-diol.
Q1: What is the best stationary phase for purifying cyclohex-2-ene-1,4-diol?
A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice. However, if you encounter issues with compound stability or tailing, neutral alumina can be an excellent alternative. For very difficult separations of isomers, a diol-bonded silica phase may provide enhanced selectivity.[2][3]
Q2: How do I choose the right mobile phase (eluent)?
A2: The choice of mobile phase is critical and should be determined by Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For cyclohex-2-ene-1,4-diol, a typical Rf value to aim for is between 0.2 and 0.4. This generally corresponds to a solvent system of 30-60% ethyl acetate in hexanes.
Q3: Should I use a gradient or isocratic elution?
A3: This depends on the separation. If your desired compound is well-separated from impurities on the TLC plate (ΔRf > 0.2), an isocratic (constant solvent composition) elution may be sufficient. If you have multiple compounds with a wide range of polarities, or if you are trying to separate closely eluting isomers, a gradient elution (gradually increasing the polarity of the mobile phase) will likely give better results and save time.
Q4: How should I load my sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent and carefully pipette it onto the top of the column bed. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a more polar solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. Dry loading often results in better band shape and resolution.[5]
Q5: What are the storage recommendations for purified cyclohex-2-ene-1,4-diol?
A5: Cyclohex-2-ene-1,4-diol should be stored in a cool, dry place. It is advisable to store it under an inert atmosphere (like nitrogen or argon) to prevent oxidation, especially if it will be stored for an extended period. For long-term storage, keeping it in a freezer at -20°C is recommended.[7]
Experimental Protocol: Column Chromatography of Cyclohex-2-ene-1,4-diol
This protocol outlines a standard procedure for the purification of cyclohex-2-ene-1,4-diol.
1. Preparation:
- Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.
- Prepare the stationary phase slurry by mixing silica gel with the initial mobile phase solvent (e.g., 20% ethyl acetate in hexanes).
- Pack the column by pouring the slurry in and allowing it to settle. Ensure there are no air bubbles or cracks in the packed bed.[8]
- Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]
2. Sample Loading:
- Prepare the sample for dry loading as described in the FAQ section.
- Carefully add the dry-loaded sample to the top of the sand layer.
- Add another thin layer of sand on top of the sample.
3. Elution:
- Carefully add the mobile phase to the column.
- Begin elution, collecting fractions in test tubes or vials.
- If using a gradient, gradually increase the percentage of the polar solvent. A typical gradient might be:
- 20% Ethyl Acetate in Hexanes (5 column volumes)
- 30% Ethyl Acetate in Hexanes (5 column volumes)
- 40% Ethyl Acetate in Hexanes (until the product has eluted)
4. Analysis:
- Monitor the elution by spotting fractions onto a TLC plate.
- Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).
- Combine the fractions that contain the pure product.
5. Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for diols. |
| Column Dimensions | 50:1 to 100:1 (Silica:Crude) | Ensures good separation without overloading. |
| Initial Mobile Phase | 20-30% Ethyl Acetate / Hexanes | Should give the product an Rf of ~0.2-0.4. |
| Sample Loading | Dry Loading | Provides sharper bands and better resolution. |
| Elution Mode | Step or Linear Gradient | Efficiently separates compounds of varying polarity. |
Visualizations
Experimental Workflow
Caption: Decision tree for chromatography troubleshooting.
References
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene? Chemistry Stack Exchange. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
-
Column Protection Guide . Phenomenex. [Link]
-
An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane... . ResearchGate. [Link]
-
An efficient approach to either enantiomer of trans-cyclohex-2-ene-1,4-diol . ResearchGate. [Link]
-
Cyclohex-2-ene-1,4-diol . PubChem. [Link]
-
Diol Columns for Separation of Proteins/Peptides . Chromatography Forum. [Link]
-
Several Problems of Flash Column Chromatography . Hawach. [Link]
-
2-cyclohexene-1,4-dione . Organic Syntheses Procedure. [Link]
- Method for purifying cis-2-butene-1,4-diol.
-
How Does Column Diameter Affect Column Chromatography? . Chromatography Today. [Link]
-
HPLC Troubleshooting . Regis Technologies. [Link]
-
The preparation of cyclohex-2-ene-1,4-diones . Sci-Hub. [Link]
-
The most stable conformer cis-cyclohexan-1,4-diol is: . YouTube. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography . Veeprho. [Link]
-
troubleshooting column chromatography . Reddit. [Link]
-
Polyethylene terephthalate . Wikipedia. [Link]
-
Diol Silica Gels . Chromatorex. [Link]
-
2-Cyclohexene-1,4-diol . PubChem. [Link]
-
Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction . D-Scholarship@Pitt. [Link]
Sources
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Technical Support Center: Synthesis of Cyclohex-2-ene-1,4-diol
Welcome to the technical support center for the synthesis of Cyclohex-2-ene-1,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and improve your overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain Cyclohex-2-ene-1,4-diol, and how do they differ in stereochemical outcome?
The synthesis of Cyclohex-2-ene-1,4-diol typically starts from a cyclohexadiene precursor. The choice of oxidizing agent is critical as it dictates the stereochemistry of the final product (cis or trans).
-
For cis-Cyclohex-2-ene-1,4-diol: The most common methods involve syn-dihydroxylation of a double bond.
-
Potassium Permanganate (KMnO₄): Cold, alkaline KMnO₄ is a classic reagent for syn-dihydroxylation. However, controlling the reaction to prevent overoxidation to a tetraol or cleavage of the ring can be challenging.[1][2]
-
Osmium Tetroxide (OsO₄): This reagent provides reliable syn-dihydroxylation with high yields.[2][3] Due to its high cost and toxicity, it is almost always used in catalytic amounts with a co-oxidant like N-Methylmorpholine N-oxide (NMO).[3]
-
-
For trans-Cyclohex-2-ene-1,4-diol: The synthesis requires an anti-dihydroxylation pathway.
-
Epoxidation followed by Hydrolysis: This is a two-step process. First, an epoxidation is carried out using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened via acid-catalyzed hydrolysis, leading to the trans-diol.[1][4] This method generally offers good control and high yields of the trans product.
-
The palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes also presents a powerful method, where the stereochemistry (cis or trans) can be controlled by the choice of ligands.[5] This is followed by hydrolysis to yield the diol.
Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?
Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Overoxidation: This is particularly common when using strong oxidizing agents like KMnO₄ or catalytic OsO₄ with certain co-oxidants. The desired diol is susceptible to further oxidation to form a tetraol or other byproducts.
-
Solution:
-
Strict Temperature Control: Maintain low temperatures (e.g., 0 °C or below) throughout the addition of the oxidizing agent.
-
Stoichiometry: Use a precise stoichiometry of the oxidizing agent. For dienes, using only one equivalent of the reagent is crucial to target only one double bond.
-
Stoichiometric OsO₄: While expensive and hazardous, using a stoichiometric amount of OsO₄ in ether can suppress overoxidation because the initial osmate ester intermediate often precipitates out of the solution.[1]
-
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Purity: Verify the purity and activity of your starting materials and reagents, especially the oxidizing agent (e.g., peroxy acids can decompose over time).
-
-
-
Suboptimal Workup and Purification: The desired product might be lost during the workup or purification stages.
-
Solution:
-
Aqueous Extraction: Cyclohex-2-ene-1,4-diol has some water solubility. Minimize the number of aqueous washes or use brine to reduce its solubility in the aqueous phase.
-
Purification Method: Column chromatography is often effective for separating the diol from nonpolar starting material and highly polar byproducts like tetraols.[1] Recrystallization from a suitable solvent like ethyl acetate can also be highly effective for purification.[6]
-
-
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Poor selectivity, especially with a substrate like 1,3-cyclohexadiene, is a significant challenge. The goal is to achieve mono-dihydroxylation.
-
Controlling Stoichiometry: The most critical factor is to use exactly one equivalent of the dihydroxylating agent relative to the diene. This statistically favors the mono-addition product.
-
Reaction Conditions:
-
Slow Addition: Add the oxidizing agent slowly to a cooled, well-stirred solution of the diene. This maintains a low concentration of the oxidant and reduces the likelihood of a second oxidation event on the newly formed diol.
-
Solvent Choice: The choice of solvent can influence reactivity and selectivity. For instance, using ether for stoichiometric osmylation can improve selectivity by precipitating the intermediate.[1]
-
-
Alternative Routes: Consider a multi-step route that offers higher selectivity. For example, a Diels-Alder reaction can be used to protect one of the double bonds, followed by dihydroxylation of the remaining double bond and a subsequent retro-Diels-Alder reaction.[7]
Troubleshooting Guide: Low Yield and Impurities
Use this decision tree to diagnose and resolve common issues in your synthesis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis- and Trans-Isomers of Cyclohex-2-ene-1,4-diol
Welcome to the technical support center for the resolution of cis- and trans- isomers of Cyclohex-2-ene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these closely related stereoisomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your laboratory work. Our approach is rooted in fundamental chemical principles and validated through established scientific literature.
Understanding the Challenge: The Subtle Differences Between Cis and Trans Isomers
The primary challenge in separating cis- and trans-Cyclohex-2-ene-1,4-diol lies in their identical molecular weight and chemical formula (C₆H₁₀O₂). The sole distinction is the spatial orientation of the two hydroxyl (-OH) groups relative to the cyclohexene ring. In the cis-isomer, both hydroxyl groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This subtle structural variance leads to small differences in their physical properties, such as polarity, boiling point, melting point, and crystal lattice formation, which can be exploited for separation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the separation of cis- and trans-Cyclohex-2-ene-1,4-diol.
Chromatographic Separation
Question 1: My cis and trans isomers are co-eluting on a standard C18 HPLC column. What is happening and how can I resolve this?
Answer: Co-elution on standard reverse-phase columns like C18 is a common problem for these diol isomers. The primary reason is that the small difference in polarity between the cis and trans forms is often insufficient to allow for differential partitioning between the mobile phase and the non-polar stationary phase.
Troubleshooting Steps:
-
Switch to a More Selective Stationary Phase: The most effective solution is to change the column chemistry.[1] For diol isomers, chiral stationary phases are highly recommended as they provide a stereospecific environment that can differentiate between the two isomers.
-
Optimize the Mobile Phase: If you must use a reverse-phase column, you can try to enhance selectivity by modifying the mobile phase.
-
Solvent Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can sometimes improve resolution, albeit at the cost of longer run times.[1]
-
Additives: For ionizable compounds, adjusting the pH can significantly alter retention, though this is less impactful for neutral diols.[1]
-
Question 2: I am using a chiral column, but the resolution is still poor. What parameters can I adjust?
Answer: Even with a chiral stationary phase, achieving baseline separation may require careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For normal-phase chiral chromatography, a non-polar primary solvent (like hexane or heptane) with a polar modifier (like ethanol or isopropanol) is typically used.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and enhance resolution, but it will also increase the analysis time.[1]
-
Temperature: Column temperature affects the thermodynamics of the separation. Try operating at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves selectivity.
Fractional Crystallization
Question 3: I am attempting to separate the isomers by fractional crystallization, but I am not getting a pure product. What are the common pitfalls?
Answer: Fractional crystallization relies on the difference in solubility between the cis and trans isomers in a particular solvent system.[4] Incomplete separation can occur due to several factors.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will have a large solubility difference for the two isomers at a given temperature. You may need to screen several solvents or solvent mixtures.
-
For similar diol separations, alcohols like methanol or ethanol have been used effectively.[5]
-
Consider solvent systems like acetone, or mixtures of a good solvent and a poor solvent (e.g., diethyl ether/hexane).
-
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers. A slow, controlled cooling process is crucial to allow for the selective crystallization of the less soluble isomer.[6]
-
Seeding: Introducing a pure crystal of the desired isomer (a seed crystal) when the solution is saturated can promote the crystallization of that isomer.
-
Washing the Crystals: The surface of the crystals will be coated with the mother liquor, which contains the other isomer. It is essential to wash the crystals with a small amount of the cold crystallization solvent to remove these impurities.[7]
Chemical Derivatization
Question 4: Can I use chemical derivatization to aid in the separation? If so, how?
Answer: Yes, chemical derivatization is an excellent strategy, particularly if you plan to use Gas Chromatography (GC) for analysis and separation. Derivatization converts the polar diols into less polar, more volatile derivatives.[8]
Key Derivatization Strategies:
-
Silylation for GC Analysis:
-
Mechanism: The hydroxyl groups of the diols react with a silylating agent (e.g., BSTFA, TMCS) to form trimethylsilyl (TMS) ethers.[9] These derivatives are much more volatile and thermally stable, making them ideal for GC.
-
Separation Principle: The cis and trans TMS-ethers will have different conformations, leading to different interactions with the GC column's stationary phase, often allowing for baseline separation on a standard non-polar capillary column.
-
-
Boronic Acid Derivatization for Cis-Diols:
-
Mechanism: Boronic acids (e.g., phenylboronic acid) react selectively with cis-1,2- and cis-1,3-diols to form cyclic boronate esters.[7] This reaction is much less favorable for trans-diols due to steric constraints.
-
Separation Principle: This selective reaction can be used to "remove" the cis-isomer from the mixture. The resulting boronate ester will have significantly different physical properties (e.g., polarity, solubility) from the unreacted trans-diol, allowing for easy separation by chromatography or extraction.
-
Experimental Protocols
Protocol 1: HPLC Separation Using a Chiral Stationary Phase
This protocol is based on the successful separation of the analogous 2-butene-1,4-diol isomers.[2][3]
1. Materials:
- HPLC system with UV or RI detector
- Chiral stationary phase column: (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm)
- HPLC-grade hexane
- HPLC-grade ethanol
- Sample of cis/trans-Cyclohex-2-ene-1,4-diol mixture dissolved in mobile phase
2. Chromatographic Conditions:
- Mobile Phase: Hexane:Ethanol (97:3, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 205 nm)
- Injection Volume: 10 µL
3. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the sample.
- Monitor the chromatogram for the separation of the two isomers.
- Expected Outcome: The two isomers should be well-resolved. Based on similar separations, a resolution (Rs) value greater than 2.0 can be expected.[2][3]
Workflow for HPLC Method Development:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. Fractional crystallisation | The Mole | RSC Education [edu.rsc.org]
- 7. rcprocess.se [rcprocess.se]
- 8. m.youtube.com [m.youtube.com]
- 9. Fractional Crystallization Chemistry: Best Guide & Applications [maiyamminerals.com]
Optimizing reaction conditions for the epoxidation of Cyclohex-2-ene-1,4-diol.
Technical Support Center: Epoxidation of Cyclohex-2-ene-1,4-diol
Welcome to the dedicated support center for the epoxidation of cyclohex-2-ene-1,4-diol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the mechanistic nuances that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the epoxidation of cyclohex-2-ene-1,4-diol, providing a solid basis for experimental design.
Q1: What are the primary methods for epoxidizing cyclohex-2-ene-1,4-diol, and how do they differ in outcome?
The two most prevalent and mechanistically distinct methods for this transformation are:
-
Directed Epoxidation using Vanadium Catalysts: This method utilizes a catalyst, typically vanadyl acetylacetonate [VO(acac)₂], in combination with an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP). The reaction's key feature is its high stereoselectivity, driven by the coordination of the allylic hydroxyl group to the vanadium center. This pre-coordination delivers the oxidant to the alkene face syn (on the same side) to the hydroxyl group. For a cis-diol starting material, this results in a highly specific syn-epoxidation.
-
Epoxidation with Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are workhorse oxidants that do not rely on substrate direction. The stereochemical outcome is primarily governed by steric hindrance. For cyclohex-2-ene-1,4-diol, m-CPBA will preferentially approach the double bond from the less sterically hindered face, which is typically anti (on the opposite side) to the quasi-axial hydroxyl group in the preferred half-chair conformation of the ring.
The choice between these methods is therefore a strategic decision based on the desired stereoisomer of the resulting epoxy diol.
Q2: Why is stereoselectivity a major consideration, and how do I control it?
Stereoselectivity is paramount because the spatial arrangement of the epoxide relative to the two hydroxyl groups dictates the functionality and potential biological activity of the resulting molecule and its downstream derivatives.
-
To achieve syn-epoxidation: Employ a directed epoxidation system. The vanadium-catalyzed approach is the industry standard. The hydroxyl group acts as a directing group, guiding the oxidant to the same face of the double bond. This is a classic example of substrate-controlled synthesis.
-
To achieve anti-epoxidation: Use a non-directing oxidant like m-CPBA or magnesium monoperoxyphthalate (MMPP). The reagent will approach from the sterically most accessible face of the cyclohexene ring, leading to the anti-product.
Below is a decision workflow for selecting the appropriate epoxidation strategy based on the desired stereochemical outcome.
Caption: Decision workflow for selecting an epoxidation method.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues.
Problem 1: Low or No Conversion to the Epoxide
Symptoms: TLC or GC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Degraded Oxidant | Both TBHP and m-CPBA can degrade over time. TBHP loses active oxygen, while m-CPBA can hydrolyze. | Verify Oxidant Activity: Perform an iodometric titration to determine the active oxygen content of your oxidant before use. Always use freshly purchased or properly stored reagents. |
| Inactive Catalyst (Vanadium Method) | The VO(acac)₂ catalyst can be deactivated by moisture or other impurities. | Ensure Anhydrous Conditions: Dry your solvent (e.g., benzene or toluene) over molecular sieves. Ensure the starting diol is anhydrous. Consider adding activated 4Å molecular sieves to the reaction flask. |
| Insufficient Temperature | Epoxidations have an activation energy barrier. While many are run at 0°C to room temperature, sluggish reactions may require gentle heating. | Optimize Temperature: If no conversion is observed at room temperature after several hours, consider gently heating the reaction to 40-50°C. Monitor carefully by TLC to avoid byproduct formation. |
| Presence of Inhibitors | Trace impurities in the starting material or solvent (e.g., antioxidants) can quench the reaction. | Purify Starting Materials: Recrystallize or chromatograph the cyclohex-2-ene-1,4-diol if its purity is suspect. Use high-purity, inhibitor-free solvents. |
Problem 2: Poor Stereoselectivity (Mixture of syn and anti isomers)
Symptoms: ¹H NMR or chiral HPLC analysis reveals a significant amount of the undesired diastereomer.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Using m-CPBA when syn is desired | As discussed, m-CPBA is inherently non-directing and will favor the sterically accessible anti-face. | Switch to a Directed System: For the syn-epoxide, the VO(acac)₂/TBHP system is the method of choice. |
| Wet Conditions in Directed Epoxidation | Water can compete with the allylic alcohol for coordination to the vanadium center, disrupting the directing effect and allowing a non-directed pathway to occur. | Maintain Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Stoichiometry of Catalyst | Insufficient catalyst may lead to a slow, directed reaction, allowing a background, non-selective epoxidation to become competitive. | Optimize Catalyst Loading: While typically used at 1-5 mol%, you may need to empirically determine the optimal loading for your specific substrate concentration. Start with 2 mol% and adjust as needed. |
Problem 3: Formation of Unexpected Byproducts
Symptoms: TLC shows multiple spots; GC-MS or NMR indicates masses corresponding to ring-opened products or over-oxidation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Acid-Catalyzed Ring Opening | The m-CBA byproduct from m-CPBA is acidic and can catalyze the nucleophilic opening of the newly formed epoxide by water or the diol itself. | Buffer the Reaction: Add a solid buffer like powdered potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize the acidic byproduct as it forms. |
| Payne Rearrangement and Subsequent Reactions | Under basic conditions, the epoxy diol can undergo rearrangement, especially if residual base is present during workup. | Careful Workup: Use a buffered or mildly acidic aqueous workup (e.g., saturated NH₄Cl solution) to quench the reaction and avoid strongly basic conditions. |
| Over-oxidation | The hydroxyl groups themselves can be oxidized to ketones under harsh conditions, though this is less common with standard epoxidation reagents. | Control Stoichiometry and Temperature: Use only a slight excess of the oxidant (1.1-1.2 equivalents). Maintain the recommended reaction temperature and monitor the reaction to stop it upon consumption of the starting material. |
The following diagram illustrates a troubleshooting workflow for a failed epoxidation reaction.
Caption: A systematic workflow for troubleshooting epoxidation issues.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving both syn and anti epoxidation.
Protocol 1: Syn-Epoxidation using VO(acac)₂ and TBHP
Objective: To synthesize the syn-epoxy diol with high diastereoselectivity.
Materials:
-
Cyclohex-2-ene-1,4-diol
-
Vanadyl acetylacetonate [VO(acac)₂]
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane
-
Anhydrous Benzene or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add cyclohex-2-ene-1,4-diol (1.0 eq).
-
Dissolution: Add anhydrous benzene or toluene (to make a ~0.1 M solution) and stir until the diol is fully dissolved.
-
Catalyst Addition: Add VO(acac)₂ (0.02 eq) to the solution. The solution should turn from colorless to a pale green or blue. Stir for 15 minutes at room temperature.
-
Oxidant Addition: Cool the mixture to 0°C using an ice bath. Add TBHP (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C. Quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ solution. Stir vigorously for 30 minutes. A color change from green/blue to yellow/orange may be observed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure syn-epoxy diol.
Protocol 2: Anti-Epoxidation using m-CPBA with Buffering
Objective: To synthesize the anti-epoxy diol while minimizing acid-catalyzed side reactions.
Materials:
-
Cyclohex-2-ene-1,4-diol
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77% purity
-
Dichloromethane (DCM)
-
Powdered Potassium Carbonate (K₂CO₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohex-2-ene-1,4-diol (1.0 eq) and dichloromethane (to make a ~0.1 M solution).
-
Buffering: Add finely powdered K₂CO₃ (2.0 eq) to the suspension.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution to the stirring reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the excess m-CPBA by adding 10% aqueous Na₂S₂O₃ solution and stirring for 20 minutes.
-
Workup: Filter the mixture to remove the K₂CO₃ and the meta-chlorobenzoic acid byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the pure anti-epoxy diol.
References
-
Directed Epoxidation of Allylic Alcohols: Sharpless, K. B.; Michaelson, R. C. High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 1973 , 95(18), 6136–6137. [Link]
-
Mechanism of Peroxy Acid Epoxidation: Dryuk, V. G. The mechanism of epoxidation of olefins by peracids. Tetrahedron, 1976 , 32(23), 2855-2866. [Link]
-
General Epoxidation Methods and Protocols: Li, A.; Yudin, A. K. Contemporary Epoxidation of Alkenes. In Modern Allene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA: 2005; pp 841–880. [Link]
Validation & Comparative
A Comparative Guide to the Synthesis of Cyclohex-2-ene-1,4-diol: Chemical and Biological Routes
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, stereoselectivity, cost, and environmental impact. This guide provides an in-depth comparison of prominent synthetic routes to Cyclohex-2-ene-1,4-diol, a versatile chiral building block in the synthesis of various pharmaceuticals and natural products. We will explore both traditional chemical methods and modern biocatalytic approaches, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection process.
Introduction to Cyclohex-2-ene-1,4-diol
Cyclohex-2-ene-1,4-diol exists as two geometric isomers, cis and trans, each with a pair of enantiomers. The stereochemistry of this diol is crucial for its application as a chiral precursor. For instance, these diols are key intermediates in the synthesis of conduritols, a class of compounds with significant biological activities, including glycosidase inhibition. The choice of synthetic route directly dictates the stereochemical outcome and, therefore, the utility of the final product.
Synthetic Routes Comparison
This guide will focus on three distinct and representative synthetic strategies:
-
Chemoenzymatic Synthesis of trans-Cyclohex-2-ene-1,4-diol via Lipase-Catalyzed Kinetic Resolution: A powerful method for obtaining enantiomerically pure trans-diols.
-
Chemical Synthesis of cis-Cyclohex-2-ene-1,4-diol via Photosensitized Oxidation: A classic approach utilizing singlet oxygen to achieve syn-dihydroxylation.
-
Microbial Synthesis of cis-Cyclohex-2-ene-1,4-diol from Benzene: A green and highly stereoselective route employing genetically engineered microorganisms.
The following sections will delve into the specifics of each method, providing a comprehensive analysis to aid in your decision-making process.
Chemoenzymatic Synthesis of trans-Cyclohex-2-ene-1,4-diol via Lipase-Catalyzed Kinetic Resolution
This elegant approach combines chemical synthesis to produce a racemic mixture of trans-Cyclohex-2-ene-1,4-diol, followed by an enzymatic kinetic resolution to separate the enantiomers. The high enantioselectivity of lipases makes this a preferred method for accessing optically pure trans-diols.
Causality of Experimental Choices
The choice of a lipase, such as that from Candida antarctica B (often immobilized as Novozym 435), is critical due to its well-documented high enantioselectivity and stability in organic solvents.[1] Vinyl acetate is a common acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the equilibrium towards the acylated product. The kinetic resolution relies on the principle that one enantiomer of the diol will be acylated by the lipase at a much faster rate than the other, allowing for their separation.[2]
Experimental Protocol
Step 1: Synthesis of racemic trans-Cyclohex-2-ene-1,4-diol
A common route to the racemic trans-diol involves the epoxidation of 1,4-cyclohexadiene followed by acid-catalyzed hydrolysis of the resulting epoxide.[3]
-
Epoxidation: To a solution of 1,4-cyclohexadiene (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.0 eq) portion-wise. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Hydrolysis: Dissolve the crude epoxide in a mixture of tetrahydrofuran (THF) and water (1:1). Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 12 hours.
-
Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford racemic trans-Cyclohex-2-ene-1,4-diol.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a flask, dissolve racemic trans-Cyclohex-2-ene-1,4-diol (1.0 eq) in diethyl ether. Add vinyl acetate (0.6 eq) and immobilized Candida antarctica lipase B (Novozym 435).
-
Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Separation: Filter off the enzyme and wash it with diethyl ether. Concentrate the filtrate under reduced pressure. The resulting mixture contains the monoacetylated enantiomer and the unreacted diol enantiomer.
-
Purification: Separate the monoacetate and the unreacted diol by column chromatography on silica gel. The enantiomeric excess (ee) of each can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Data Summary
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (Novozym 435) | [1] |
| Acyl Donor | Vinyl Acetate | [1] |
| Solvent | Diethyl ether | [1] |
| Conversion | ~50% | [4] |
| Enantiomeric Excess (ee) | >95% for both enantiomers | [4] |
Mechanism of Lipase-Catalyzed Kinetic Resolution
The mechanism involves the formation of an acyl-enzyme intermediate. The lipase's chiral active site preferentially binds one enantiomer of the diol, facilitating the transfer of the acetyl group from the vinyl acetate to the diol's hydroxyl group. The other enantiomer binds less favorably, resulting in a significantly slower reaction rate. This difference in reaction rates allows for the separation of the two enantiomers.[5]
Chemical Synthesis of cis-Cyclohex-2-ene-1,4-diol via Photosensitized Oxidation
This method provides access to the cis-diol through a [4+2] cycloaddition of singlet oxygen to a conjugated diene, followed by reduction of the resulting endoperoxide. Rose Bengal is a commonly used photosensitizer for generating singlet oxygen.[6][7]
Causality of Experimental Choices
The synthesis starts from 1,3-cyclohexadiene, which is necessary for the [4+2] cycloaddition with singlet oxygen. Photosensitizers like Rose Bengal are chosen for their ability to absorb visible light and efficiently transfer energy to ground-state triplet oxygen to generate the reactive singlet oxygen.[8] The subsequent reduction of the endoperoxide with a mild reducing agent like sodium sulfite or thiourea yields the cis-diol.
Experimental Protocol
Step 1: Photosensitized Oxidation
-
Reaction Setup: Dissolve 1,3-cyclohexadiene (1.0 eq) and a catalytic amount of Rose Bengal in a suitable solvent such as methanol in a photoreactor.
-
Reaction Conditions: Irradiate the solution with a visible light source (e.g., a tungsten lamp) while bubbling a slow stream of oxygen through the mixture. Maintain the reaction temperature at 0 °C using a cooling bath.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is the endoperoxide.
Step 2: Reduction of the Endoperoxide
-
Reduction: Dissolve the crude endoperoxide in methanol and cool the solution to 0 °C. Add a solution of sodium sulfite (1.1 eq) in water dropwise.
-
Reaction Conditions: Stir the mixture at room temperature for 3 hours.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford cis-Cyclohex-2-ene-1,4-diol.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,3-Cyclohexadiene | [9] |
| Photosensitizer | Rose Bengal | [6] |
| Reducing Agent | Sodium Sulfite | [10] |
| Stereochemistry | cis | [10] |
| Yield | Moderate to good | - |
Mechanism of Photosensitized Oxidation
The reaction proceeds through the formation of singlet oxygen via energy transfer from the excited photosensitizer. The singlet oxygen then undergoes a [4+2] cycloaddition with the 1,3-cyclohexadiene to form a cyclic endoperoxide. Subsequent reduction of the peroxide bond yields the cis-diol. The cis stereochemistry is a direct consequence of the concerted nature of the Diels-Alder-type cycloaddition.
Microbial Synthesis of cis-Cyclohex-2-ene-1,4-diol from Benzene
This biocatalytic route offers a green and highly stereoselective synthesis of a cis-diol from an inexpensive starting material, benzene. The key is the use of genetically engineered bacteria, such as Pseudomonas putida, that express a dioxygenase enzyme.[11]
Causality of Experimental Choices
The use of a microbial system is driven by the desire for a sustainable and environmentally friendly process. Pseudomonas putida is a robust and well-studied bacterium for biocatalysis. The specific enzyme, toluene dioxygenase (TDO), is chosen for its ability to perform a stereospecific cis-dihydroxylation of aromatic rings.[12] Genetic engineering is employed to introduce the TDO gene into a host strain and to knock out downstream metabolic pathways that would otherwise consume the desired diol product.[13]
Experimental Protocol
1. Strain and Culture Preparation:
-
Use a genetically engineered strain of Pseudomonas putida (e.g., KT2442) harboring a plasmid with the toluene dioxygenase (TDO) gene.
-
Prepare a suitable culture medium (e.g., Luria-Bertani broth) and inoculate with the bacterial strain.
-
Grow the culture in a shaker flask at 30 °C until it reaches the mid-logarithmic growth phase.
2. Biotransformation:
-
Induce the expression of the TDO gene by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
-
Add benzene to the culture. Due to benzene's toxicity, a fed-batch approach is often employed, where benzene is added gradually over time.
-
Continue the incubation at 30 °C with vigorous shaking to ensure sufficient oxygen supply for the enzymatic reaction.
3. Product Isolation and Purification:
-
After a set period (e.g., 24-48 hours), harvest the culture by centrifugation to remove the bacterial cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure cis-3,5-cyclohexadiene-1,2-diol.
Data Summary
| Parameter | Value | Reference |
| Microorganism | Pseudomonas putida (recombinant) | [11] |
| Enzyme | Toluene Dioxygenase (TDO) | [12] |
| Substrate | Benzene | [11] |
| Product | cis-3,5-Cyclohexadiene-1,2-diol | [11] |
| Yield | Up to 60 g/L in a fermenter | [11] |
| Stereochemistry | cis | [12] |
Mechanism of Toluene Dioxygenase Action
Toluene dioxygenase is a multi-component enzyme system that utilizes molecular oxygen and NADH as a cosubstrate. The enzyme's active site activates molecular oxygen and directs its stereospecific attack on the aromatic ring of benzene, resulting in the concerted addition of two hydroxyl groups to the same face of the ring, yielding the cis-diol.[14][15]
Comparative Analysis and Recommendations
| Feature | Chemoenzymatic (trans-diol) | Photosensitized Oxidation (cis-diol) | Microbial Synthesis (cis-diol) |
| Stereoselectivity | Excellent (enantioselective) | Good (diastereoselective for cis) | Excellent (enantio- and diastereoselective for cis) |
| Yield | Good (max 50% for each enantiomer in resolution) | Moderate to Good | Very High |
| Scalability | Moderate | Good | Excellent |
| Cost | Moderate (enzyme can be expensive but is reusable) | Low (inexpensive reagents) | Low (inexpensive starting material) |
| Environmental Impact | Moderate (organic solvents) | Moderate (organic solvents) | Low (aqueous medium) |
| Substrate Scope | Limited by enzyme specificity | Broad for dienes | Limited to aromatics |
| Technical Complexity | Moderate (requires chiral analysis) | Low | High (requires expertise in microbiology and fermentation) |
Recommendations:
-
For enantiomerically pure trans-Cyclohex-2-ene-1,4-diol: The chemoenzymatic route is the method of choice due to its high enantioselectivity.
-
For laboratory-scale synthesis of cis-Cyclohex-2-ene-1,4-diol: Photosensitized oxidation is a straightforward and cost-effective method.
-
For large-scale, sustainable production of cis-Cyclohex-2-ene-1,4-diol: Microbial synthesis is the most promising route, offering high yields from an inexpensive feedstock with minimal environmental impact.
Conclusion
The synthesis of Cyclohex-2-ene-1,4-diol offers a fascinating case study in the evolution of synthetic methodologies. While traditional chemical methods remain valuable for their versatility and accessibility, biocatalytic and chemoenzymatic approaches are increasingly favored for their superior stereoselectivity, sustainability, and potential for high-titer production. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the desired scale of production, and the available resources and expertise.
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Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. Retrieved from [Link]
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SciSpace. (2017, November 9). Rose Bengal-photosensitized oxidation of tertiary amines for the synthesis of bis-1,3-dicarbonyl compounds. Retrieved from [Link]
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A Spectroscopic Deep Dive: Unraveling the Structural Nuances of Cyclohex-2-ene-1,4-diol and its Saturated Counterpart, Cyclohexane-1,4-diol
In the landscape of pharmaceutical research and drug development, a profound understanding of molecular structure is paramount. The seemingly subtle difference between an unsaturated and a saturated cyclic scaffold can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of cyclohex-2-ene-1,4-diol and its saturated analog, cyclohexane-1,4-diol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures that arise from the presence of a carbon-carbon double bond and explore the influence of stereochemistry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only experimental data but also the underlying principles that govern these spectroscopic observations.
Unveiling Molecular Architecture: The Significance of Spectroscopic Comparison
Cyclohex-2-ene-1,4-diol and cyclohexane-1,4-diol are structurally similar six-membered rings functionalized with two hydroxyl groups. The critical distinction lies in the endocyclic double bond present in the former. This single structural modification introduces rigidity, alters the electronic environment of the ring, and provides a site for potential chemical transformations. For medicinal chemists, understanding how these changes manifest spectroscopically is crucial for reaction monitoring, quality control, and the unambiguous identification of synthesized compounds.
Figure 1: A comparison of the chemical structures and molecular weights of cyclohex-2-ene-1,4-diol and cyclohexane-1,4-diol.
Experimental Methodologies: A Foundation of Trustworthy Data
The acquisition of high-quality, reproducible spectroscopic data is the bedrock of accurate structural elucidation. The following protocols outline the standardized procedures for NMR, FTIR, and MS analysis of the titular compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standard protocol for preparing NMR samples of diols involves dissolving 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for observing exchangeable protons like those in hydroxyl groups. The solution is then transferred to a 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample should be properly mixed and free of any particulate matter.
Instrument Parameters: High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei between pulses by setting a sufficient relaxation delay (d1), typically at least five times the longest T₁ relaxation time of the nuclei of interest.
Figure 2: A generalized workflow for acquiring NMR spectra of diol compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples like the diols , Attenuated Total Reflectance (ATR)-FTIR is a convenient and powerful technique that requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method avoids the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture absorption.
Instrument Parameters: A typical FTIR spectrum is recorded from 4000 to 400 cm⁻¹. The data is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile organic molecules. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
Instrument Parameters: The mass spectrometer is typically operated in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ions and fragments (e.g., m/z 30-200).
Spectroscopic Data and Interpretation: A Tale of Two Rings
The presence of the C=C double bond in cyclohex-2-ene-1,4-diol creates a distinct spectroscopic fingerprint compared to its saturated analog.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.
| Compound | Proton Type | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |
| Cyclohex-2-ene-1,4-diol | Olefinic (CH =CH ) | 5.6 - 6.0 | Multiplet |
| Carbinol (CH -OH) | ~4.2 | Multiplet | |
| Allylic (CH ₂) | ~2.1 - 2.5 | Multiplet | |
| Hydroxyl (OH ) | Variable (typically 1.5-4.0) | Singlet (broad) | |
| Cyclohexane-1,4-diol | Carbinol (CH -OH) | ~3.5 - 4.0 | Multiplet |
| Methylene (CH ₂) | ~1.4 - 2.0 | Multiplet | |
| Hydroxyl (OH ) | Variable (typically 1.5-4.0) | Singlet (broad) |
Analysis:
-
Olefinic Protons: The most striking difference is the appearance of signals in the downfield region (5.6 - 6.0 ppm) for cyclohex-2-ene-1,4-diol, which are characteristic of protons attached to a carbon-carbon double bond. These protons are deshielded due to the anisotropic effect of the π-electron system.
-
Carbinol Protons: The protons on the carbons bearing the hydroxyl groups (carbinol protons) in the unsaturated diol are also shifted slightly downfield compared to the saturated analog. This is due to their allylic position, which experiences some deshielding from the adjacent double bond.
-
Methylene Protons: In cyclohexane-1,4-diol, the methylene protons give rise to complex multiplets in the aliphatic region. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial position and the stereochemistry (cis or trans) of the hydroxyl groups.
-
Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. In many cases, they appear as broad singlets due to rapid chemical exchange.
Figure 3: A simplified representation of the key proton chemical shift regions for the two diols.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their electronic environments.
| Compound | Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Cyclohex-2-ene-1,4-diol | Olefinic (C =C ) | 125 - 135 |
| Carbinol (C -OH) | ~65 - 70 | |
| Allylic (C H₂) | ~30 - 35 | |
| Cyclohexane-1,4-diol | Carbinol (C -OH) | ~68 - 72 (cis) / ~65 - 70 (trans) |
| Methylene (C H₂) | ~30 - 35 (cis) / ~32 - 38 (trans) |
Analysis:
-
Olefinic Carbons: The sp²-hybridized carbons of the double bond in cyclohex-2-ene-1,4-diol resonate significantly downfield (125-135 ppm) compared to the sp³-hybridized carbons of the saturated ring. This is a definitive marker for the presence of unsaturation.
-
Carbinol and Methylene Carbons: The chemical shifts of the sp³ carbons in both molecules are influenced by the electronegativity of the attached oxygen atoms. In cyclohexane-1,4-diol, the stereochemistry of the hydroxyl groups has a noticeable effect on the ¹³C chemical shifts due to differences in steric interactions in the chair conformations of the cis and trans isomers.
FTIR Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy is particularly useful for identifying the presence of specific functional groups.
| Functional Group | Vibrational Mode | Cyclohex-2-ene-1,4-diol (cm⁻¹) | Cyclohexane-1,4-diol (cm⁻¹) |
| O-H | Stretching | ~3200-3600 (broad) | ~3200-3600 (broad) |
| C-H (sp²) | Stretching | ~3020-3080 | Absent |
| C-H (sp³) | Stretching | ~2850-2960 | ~2850-2960 |
| C=C | Stretching | ~1640-1680 (weak to medium) | Absent |
| C-O | Stretching | ~1050-1150 | ~1050-1150 |
Analysis:
-
O-H Stretch: Both molecules exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding.
-
C-H Stretches: Cyclohex-2-ene-1,4-diol displays a weak to medium absorption band above 3000 cm⁻¹, which is indicative of C-H stretching from the sp²-hybridized carbons of the double bond. This band is absent in the spectrum of cyclohexane-1,4-diol. Both compounds show strong C-H stretching absorptions below 3000 cm⁻¹ for the sp³-hybridized carbons.
-
C=C Stretch: A weak to medium intensity peak around 1640-1680 cm⁻¹ in the spectrum of cyclohex-2-ene-1,4-diol corresponds to the C=C stretching vibration, confirming the presence of the double bond. This peak is absent in the saturated analog.
Mass Spectrometry: Fragmentation Patterns
EI-MS provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
-
Molecular Ion Peak: Cyclohexane-1,4-diol is expected to show a molecular ion peak (M⁺) at m/z 116, while cyclohex-2-ene-1,4-diol will have its M⁺ peak at m/z 114. The intensity of the molecular ion peak for alcohols can sometimes be weak due to facile fragmentation.
-
Fragmentation: Both molecules are likely to undergo fragmentation through the loss of a water molecule (M-18). For cyclohex-2-ene-1,4-diol, a retro-Diels-Alder reaction is a possible fragmentation pathway, which would not be observed for the saturated analog. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols.
Conclusion: A Symphony of Spectral Signatures
The spectroscopic comparison of cyclohex-2-ene-1,4-diol and cyclohexane-1,4-diol provides a clear and compelling illustration of how a single structural modification—the introduction of a double bond—profoundly influences a molecule's interaction with electromagnetic radiation and its fragmentation behavior. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic vibrational modes in the FTIR spectrum, and the unique fragmentation patterns in the mass spectrum collectively provide an unambiguous means of differentiating between these two closely related compounds. For the practicing scientist, a thorough understanding of these spectroscopic principles is not merely an academic exercise but a critical tool for navigating the complexities of modern drug discovery and development.
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A Definitive Guide to the Structural Validation of Cyclohex-2-ene-1,4-diol Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The isomeric possibilities inherent in cyclic systems, such as cyclohexene derivatives, demand a robust and systematic approach to structural elucidation. This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of cyclohex-2-ene-1,4-diol, a versatile building block in organic synthesis.
The challenge with a molecule like cyclohex-2-ene-1,4-diol lies in precisely locating the double bond and the two hydroxyl groups on the six-membered ring. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they often fall short in providing unequivocal proof of connectivity, especially when dealing with complex spin systems and potential spectral overlap.[1][2] This is where the power of 2D NMR comes to the fore, transforming a complex puzzle into a clear, interconnected picture of the molecular framework.
This guide will dissect the application of three fundamental 2D NMR experiments: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). We will explore the causality behind the selection of each experiment and demonstrate how their combined data creates a self-validating system for structural confirmation.
The Logic of 2D NMR in Structural Elucidation: A Workflow for Certainty
The structural validation of an organic molecule through 2D NMR is not a random process but a logical progression of experiments, each building upon the information provided by the last. This workflow ensures that every atom's position and its relationship with its neighbors are meticulously mapped.
Figure 1: A logical workflow for the structural elucidation of cyclohex-2-ene-1,4-diol using a combination of 1D and 2D NMR techniques.
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
For achieving high-quality, interpretable spectra, meticulous sample preparation and parameter optimization are paramount.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized cyclohex-2-ene-1,4-diol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl protons.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and 1D NMR Acquisition:
-
The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
Acquire a standard 1D ¹H NMR spectrum to assess the sample concentration and spectral width.
-
Acquire a 1D ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Parameter Optimization and Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. The spectral width in both dimensions should be set to encompass all proton signals.
-
HSQC: This proton-detected experiment is highly sensitive.[3] The carbon spectral width should be set to cover the expected range for both aliphatic and olefinic carbons. A typical ¹JCH coupling constant of 145 Hz is used for optimization.
-
HMBC: This experiment is crucial for piecing together the carbon skeleton. It is optimized for longer-range couplings, typically in the range of 4-10 Hz. Acquiring two HMBC spectra optimized for different coupling constants (e.g., 4 Hz and 8 Hz) can sometimes be beneficial to capture a wider range of correlations.
Deciphering the Data: A Comparative Analysis of 2D NMR Techniques
Let's delve into how each 2D NMR experiment provides a unique piece of the structural puzzle for cyclohex-2-ene-1,4-diol.
COSY: Mapping the Proton-Proton Network
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[3][4] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks represent the individual proton resonances, while the off-diagonal cross-peaks indicate which protons are coupled.
For cyclohex-2-ene-1,4-diol, we would expect the following key COSY correlations:
| Proton (¹H) | Expected COSY Correlations with: | Rationale |
| H1 | H2, H6a, H6b | H1 is adjacent to the olefinic proton H2 and the two diastereotopic protons on C6. |
| H2 | H1, H3 | H2 is part of the double bond and is coupled to H1 and H3. |
| H3 | H2, H4 | H3 is the other olefinic proton, coupled to H2 and the methine proton H4. |
| H4 | H3, H5a, H5b | H4 is adjacent to the olefinic proton H3 and the two diastereotopic protons on C5. |
| H5a/H5b | H4, H6a, H6b, each other | The geminal protons on C5 are coupled to each other and to the adjacent protons on C4 and C6. |
| H6a/H6b | H1, H5a, H5b, each other | The geminal protons on C6 are coupled to each other and to the adjacent protons on C1 and C5. |
By tracing these correlations, we can establish the sequence of proton connectivity around the ring, confirming the presence of the -CH(OH)-CH=CH-CH(OH)-CH₂-CH₂- fragment.
HSQC: Linking Protons to their Carbons
The HSQC experiment provides a direct, one-bond correlation between each proton and the carbon to which it is attached.[5] This is an incredibly powerful tool for unambiguously assigning protonated carbons. The ¹H NMR spectrum is displayed on one axis and the ¹³C NMR spectrum on the other. Each cross-peak represents a direct C-H bond.
Table of Expected HSQC Correlations for Cyclohex-2-ene-1,4-diol:
| Carbon (¹³C) | Attached Proton(s) (¹H) | Expected Chemical Shift Range (δ, ppm) |
| C1 | H1 | 65-75 |
| C2 | H2 | 125-135 |
| C3 | H3 | 125-135 |
| C4 | H4 | 65-75 |
| C5 | H5a, H5b | 30-40 |
| C6 | H6a, H6b | 30-40 |
The HSQC spectrum allows us to definitively link the proton spin systems identified in the COSY spectrum to their corresponding carbon atoms. For instance, the protons identified as H1 and H4 in the COSY will show correlations to carbons in the 65-75 ppm range, characteristic of carbons bearing an oxygen atom. The olefinic protons H2 and H3 will correlate with carbons in the 125-135 ppm region.
Figure 2: The synergistic relationship between COSY and HSQC data for the assignment of protonated carbons in cyclohex-2-ene-1,4-diol.
HMBC: Assembling the Molecular Skeleton
The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds away.[5][6] This long-range connectivity information is crucial for establishing the overall carbon framework and for identifying quaternary carbons (those with no attached protons).
For cyclohex-2-ene-1,4-diol, the HMBC spectrum would provide the definitive links between the fragments identified by COSY and HSQC.
Table of Key Expected HMBC Correlations for Cyclohex-2-ene-1,4-diol:
| Proton (¹H) | Expected HMBC Correlations with Carbons: | Rationale (Number of Bonds) |
| H1 | C2 (²J), C3 (³J), C5 (³J), C6 (²J) | Confirms the position of C1 relative to the double bond and the adjacent methylene group. |
| H2 | C1 (²J), C3 (²J), C4 (³J) | Links the olefinic carbons and the adjacent methine carbon. |
| H3 | C1 (³J), C2 (²J), C4 (²J) | Further confirms the connectivity around the double bond. |
| H4 | C2 (³J), C3 (²J), C5 (²J), C6 (³J) | Establishes the position of C4 relative to the double bond and the adjacent methylene groups. |
| H5a/H5b | C1 (³J), C4 (²J), C6 (²J) | Connects the two methylene groups. |
| H6a/H6b | C1 (²J), C2 (³J), C4 (³J), C5 (²J) | Confirms the cyclic structure by linking back to C1 and showing proximity to the double bond. |
The observation of these key HMBC correlations provides irrefutable evidence for the proposed structure of cyclohex-2-ene-1,4-diol. For example, the correlation between H1 and C3 across the double bond is a powerful confirmation of the 1,4-diol arrangement.
Conclusion: A Self-Validating Approach to Structural Certainty
References
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]
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A Comparative Guide to Alternative Reagents for the Stereoselective Synthesis of Cyclohex-2-ene-1,4-diol
Introduction: The Strategic Importance of Cyclohex-2-ene-1,4-diol in Modern Synthesis
Cyclohex-2-ene-1,4-diol, a chiral six-membered carbocycle bearing two hydroxyl groups, represents a highly versatile and valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. Its rigid, yet functionalized, scaffold allows for the precise installation of various pharmacophores in a stereochemically defined manner. Enantiomerically pure forms of this diol and its derivatives are crucial starting materials for the synthesis of a wide range of biologically active compounds, including antiviral agents like Oseltamivir (Tamiflu®), as well as various natural products and their analogues.[1][2][3] The stereochemical relationship of the two hydroxyl groups (cis or trans) and their absolute configuration are critical determinants of the biological activity of the final products. Consequently, the development of efficient and highly stereoselective methods for the synthesis of cyclohex-2-ene-1,4-diol is of paramount importance to the pharmaceutical and chemical industries.
This guide provides a comparative analysis of alternative reagents and methodologies for the stereoselective synthesis of cyclohex-2-ene-1,4-diol. We will delve into both well-established and emerging techniques, evaluating them based on their stereoselectivity, yield, operational simplicity, and scalability. The discussion will be grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
I. Chemo-Enzymatic Approach: Leveraging Biocatalysis on Aromatic Precursors
A powerful strategy for accessing enantiopure cyclohex-2-ene-1,4-diols involves a chemo-enzymatic approach starting from readily available aromatic compounds like benzene. This methodology harnesses the remarkable ability of certain enzymes to perform highly selective dihydroxylation reactions, followed by conventional chemical transformations.
A. Microbial Arene Dihydroxylation using Toluene Dioxygenase (TDO)
The initial and key step in this pathway is the dihydroxylation of benzene, which can be efficiently catalyzed by Rieske non-heme iron dioxygenases, such as toluene dioxygenase (TDO). Wild-type and mutant strains of microorganisms, like Pseudomonas putida, are often employed to express these enzymes. TDO catalyzes the cis-dihydroxylation of the aromatic ring to produce cyclohexa-3,5-diene-1,2-diol, a versatile chiral intermediate.
Mechanism of Toluene Dioxygenase Catalyzed Dihydroxylation:
The enzymatic dihydroxylation proceeds via a complex catalytic cycle involving the activation of molecular oxygen by a non-heme iron center. The enzyme binds the aromatic substrate in a specific orientation within its active site, leading to a highly regio- and stereoselective attack on the aromatic ring.
Caption: Simplified workflow of TDO-catalyzed dihydroxylation of benzene.
Experimental Protocol: Toluene Dioxygenase-Catalyzed Dihydroxylation of Benzene
A detailed protocol for the microbial dihydroxylation of benzene typically involves the following steps:
-
Cultivation of Microorganism: A suitable strain of Pseudomonas putida expressing a mutant TDO is cultured in a fermenter under controlled conditions of temperature, pH, and aeration.
-
Induction of Enzyme Expression: Expression of the TDO enzyme is induced by the addition of an appropriate inducer, such as toluene or isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Biotransformation: Once the desired cell density and enzyme activity are reached, benzene is fed to the culture. The biotransformation is monitored over time for the accumulation of the cis-dihydrodiol product.
-
Extraction and Purification: The product is extracted from the culture medium using an organic solvent and purified by chromatography.
Subsequent chemical steps, such as stereoselective reduction of the diene moiety, are then required to obtain the target cyclohex-2-ene-1,4-diol.
II. Enzymatic Kinetic Resolution: The Power of Lipase Selectivity
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. In the context of cyclohex-2-ene-1,4-diol synthesis, enzymatic kinetic resolution (EKR) using lipases offers a highly efficient and practical approach.
A. Lipase-Catalyzed Enantioselective Acetylation
Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a particularly effective biocatalyst for the kinetic resolution of racemic trans-cyclohex-2-ene-1,4-diol.[4] The enzyme selectively acetylates one enantiomer of the diol, leaving the other enantiomer unreacted. This allows for the separation of the resulting monoacetate and the unreacted diol, both in high enantiomeric purity.
Mechanism of Lipase-Catalyzed Kinetic Resolution:
The mechanism involves the formation of a tetrahedral intermediate between the serine residue in the lipase's active site, the acyl donor (e.g., vinyl acetate), and one of the enantiomers of the diol. The enzyme's chiral active site preferentially accommodates one enantiomer over the other, leading to a significant difference in the rate of acylation.[5]
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A Comparative Guide to Catalyst Efficacy in the Hydrogenation of Cyclohex-2-ene-1,4-diol
For researchers and professionals in drug development and fine chemical synthesis, the selective hydrogenation of unsaturated carbocycles is a cornerstone of molecular architecture. The transformation of cyclohex-2-ene-1,4-diol to its saturated counterpart, cyclohexane-1,4-diol, presents a classic challenge in catalysis: achieving high conversion while precisely controlling the stereochemical outcome. The resulting cis and trans isomers of cyclohexane-1,4-diol are valuable building blocks, and the ability to selectively produce one over the other is of paramount importance.
This guide provides an in-depth comparison of the efficacy of various metal catalysts for the hydrogenation of cyclohex-2-ene-1,4-diol. We will delve into the nuances of catalyst selection, the mechanistic underpinnings of stereoselectivity, and provide practical experimental protocols to empower your research.
The Critical Role of the Catalyst: A Strategic Overview
The choice of catalyst is the most critical variable in the hydrogenation of cyclohex-2-ene-1,4-diol, directly influencing reaction rate, conversion efficiency, and, most importantly, the diastereomeric ratio of the product. The interaction between the substrate, the catalyst surface, and hydrogen determines the reaction pathway and the stereochemical orientation of the newly formed C-H bonds.
The primary candidates for this transformation are the platinum-group metals: Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt), typically supported on a high-surface-area material like activated carbon (C) or alumina (Al₂O₃). Each metal exhibits distinct catalytic properties, leading to a trade-off between activity and selectivity.
Comparative Performance of Heterogeneous Catalysts
While direct comparative studies on cyclohex-2-ene-1,4-diol are limited in publicly available literature, we can draw authoritative insights from analogous transformations, such as the hydrogenation of cyclic 1,3-diones to their corresponding diols. The following table summarizes the performance of various carbon-supported catalysts in a comparable system, providing a strong indication of their expected behavior in the hydrogenation of cyclohex-2-ene-1,4-diol.
| Catalyst | Conversion (%) | Diol Yield (%) | cis:trans Ratio | Key Observations |
| Ru/C | 100 | 69 | 71:29 | High activity and good selectivity for the diol product. Favors the kinetic cis product.[1] |
| Rh/C | 100 | 11 | 77:23 | High conversion but poor selectivity towards the diol, with significant formation of dehydration byproducts.[1] |
| Pd/C | 100 | 0 | N/A | Highly active for hydrogenation but leads exclusively to dehydration and over-reduction products.[1] |
| Pt/C | <100 | 18 | 65:35 | Lower activity compared to Ru and Rh, with moderate selectivity for the diol.[1] |
Analysis of Catalyst Performance:
-
Ruthenium (Ru/C): Emerges as the most promising catalyst for this transformation, demonstrating both high conversion and good selectivity for the desired diol product.[1] Its performance in the hydrogenation of hydroquinone to 1,4-cyclohexanediol further supports its efficacy in saturating six-membered rings while preserving hydroxyl functionalities.[2] The observed preference for the cis isomer is consistent with the generally accepted mechanism of syn-addition of hydrogen from the catalyst surface.
-
Rhodium (Rh/C): While highly active, its propensity to promote dehydration reactions makes it a less suitable choice for producing cyclohexane-1,4-diol in high yield.[1] However, homogeneous rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are renowned for their high selectivity in specific hydrogenation and isomerization reactions and could be considered for more specialized applications.
-
Palladium (Pd/C): Exhibits very high hydrogenation activity but suffers from poor selectivity, leading to the formation of undesired byproducts through dehydration and hydrogenolysis.[1] This is a common characteristic of palladium catalysts, which excel at the hydrogenation of alkenes and alkynes but can be too aggressive for substrates with sensitive functional groups.[3]
-
Platinum (Pt/C): Shows moderate activity and selectivity. While not the top performer in this specific comparison, platinum catalysts are known for their robustness and can be effective under specific reaction conditions.[1][4]
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of the hydrogenation of cyclohex-2-ene-1,4-diol is primarily dictated by the mode of substrate adsorption onto the catalyst surface and the subsequent delivery of hydrogen atoms.
The generally accepted Horiuti-Polanyi mechanism for heterogeneous hydrogenation involves the following key steps:
-
Adsorption: The cyclohex-2-ene-1,4-diol molecule adsorbs onto the metal surface. The double bond interacts with the active sites of the catalyst.
-
Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen.
-
Hydrogen Addition: The atomic hydrogen is sequentially transferred to the adsorbed alkene. This addition typically occurs from the same face of the double bond, a process known as syn-addition, leading to the formation of the cis product as the initial, kinetically favored isomer.
-
Desorption: The saturated product, cyclohexane-1,4-diol, desorbs from the catalyst surface.
The formation of the trans isomer can occur through a few potential pathways:
-
Isomerization: The initially formed cis isomer may undergo isomerization to the more thermodynamically stable trans isomer, particularly at higher temperatures or with catalysts that can promote this transformation.
-
"Roll-over" Mechanism: In some cases, the intermediate may "roll over" on the catalyst surface between the addition of the two hydrogen atoms, leading to an overall anti-addition and the formation of the trans product.
The choice of catalyst and reaction conditions can influence the relative rates of these pathways, thus determining the final cis:trans ratio. For instance, ruthenium catalysts are known to favor the kinetic cis product under milder conditions.[1]
Experimental Protocol: Hydrogenation using Ru/C
This protocol provides a detailed methodology for the hydrogenation of cyclohex-2-ene-1,4-diol using a 5% Ru/C catalyst, based on established procedures for similar substrates.
Materials:
-
Cyclohex-2-ene-1,4-diol
-
5% Ruthenium on activated carbon (Ru/C)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Setup: To a clean and dry autoclave, add cyclohex-2-ene-1,4-diol (e.g., 1.0 g, 8.76 mmol), 5% Ru/C (e.g., 50 mg, 5 wt% of substrate), and ethanol (e.g., 20 mL).
-
Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any air.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80 °C) and begin stirring (e.g., 1000 rpm).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. Samples can be carefully withdrawn at intervals to be analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of products.
-
Work-up: Once the reaction is complete (no further hydrogen uptake or GC analysis shows full conversion), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with a small amount of the solvent.
-
Analysis: The filtrate can be concentrated under reduced pressure. The conversion and the cis:trans ratio of the cyclohexane-1,4-diol product should be determined by GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Self-Validation and Causality:
-
Purging: The initial purging with nitrogen is crucial to remove oxygen, which can be a safety hazard with hydrogen and can also poison the catalyst. The subsequent purging with hydrogen ensures the reaction atmosphere is saturated with the reactant gas.
-
Stirring: Vigorous stirring is essential in a heterogeneous reaction to ensure good contact between the substrate in the liquid phase, the gaseous hydrogen, and the solid catalyst surface, thereby overcoming mass transfer limitations.
-
Temperature and Pressure: These parameters are critical for controlling the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reactions but may decrease selectivity by promoting side reactions or isomerization. These should be optimized for the specific substrate and catalyst system.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the interaction with the catalyst surface, thereby affecting the reaction kinetics and selectivity.
Conclusion and Future Directions
The selection of an appropriate catalyst is pivotal for the successful hydrogenation of cyclohex-2-ene-1,4-diol. Based on available data from analogous systems, Ruthenium on carbon (Ru/C) stands out as the most effective catalyst, offering a balance of high activity and good selectivity towards the desired diol product, with a kinetic preference for the cis isomer. In contrast, palladium and rhodium on carbon tend to promote undesirable side reactions, while platinum on carbon exhibits lower activity.
For researchers aiming to develop highly stereoselective hydrogenations, further investigation into homogeneous catalysts, such as those based on rhodium and iridium with chiral ligands, could be a promising avenue. Additionally, a systematic study of the influence of catalyst support and reaction conditions on the performance of the leading heterogeneous catalysts would provide a more complete picture and allow for further optimization of this important transformation.
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The Synthetic Versatility of Cyclohex-2-ene-1,4-diol: A Comparative Guide for Strategic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the myriad of available building blocks, Cyclohex-2-ene-1,4-diol has emerged as a versatile and powerful synthon, offering a unique combination of functionality and stereochemical potential. This guide provides an in-depth literature review of its applications in synthesis, objectively comparing its performance with alternative precursors and furnishing the experimental data necessary for informed decision-making.
Introduction: The Strategic Advantage of Cyclohex-2-ene-1,4-diol
Cyclohex-2-ene-1,4-diol, a bifunctional cyclic alkene, possesses a desirable array of chemical features that underpin its utility in organic synthesis. The presence of two hydroxyl groups, one allylic and one homoallylic, allows for selective manipulation and derivatization. Furthermore, the alkene moiety can participate in a wide range of transformations, including cycloadditions, epoxidations, and dihydroxylations. The stereochemical relationship between the two hydroxyl groups, which can be either cis or trans, provides a valuable entry point for the stereocontrolled synthesis of complex target molecules.
This guide will explore the synthesis of both cis- and trans-Cyclohex-2-ene-1,4-diol and their applications as chiral precursors in the synthesis of natural products and pharmaceuticals, with a particular focus on providing a comparative analysis against other synthetic strategies.
Synthesis of Cyclohex-2-ene-1,4-diol: Accessing the Chiral Pool
The utility of Cyclohex-2-ene-1,4-diol is intrinsically linked to its availability in enantiomerically pure forms. Both chemical and enzymatic methods have been developed to access the cis and trans diastereomers with high stereocontrol.
Enantioselective Synthesis of trans-Cyclohex-2-ene-1,4-diol
A practical and efficient route to both enantiomers of trans-cyclohex-2-ene-1,4-diol has been developed starting from readily available materials like p-methoxyphenol, ethylene glycol, and thiophenol.[1] This method relies on the enzymatic resolution of a key polyfunctionalized cyclohexane intermediate using Candida antarctica lipase B, allowing for the preparation of multigram quantities of the desired diols.[1]
Table 1: Comparison of Synthetic Routes to Enantiopure trans-Cyclohex-2-ene-1,4-diol and its Precursors
| Starting Material | Key Step | Overall Yield | Enantiomeric Excess (ee) | Reference |
| p-Methoxyphenol | Enzymatic resolution | Good | >98% | [1] |
| Chiral p-benzoquinone equivalent | Asymmetric synthesis | Good | High | [2] |
Chemoenzymatic Synthesis of cis-Cyclohex-2-ene-1,4-diol
The chemoenzymatic approach, utilizing the microbial oxidation of benzene and its derivatives, provides a powerful method for the synthesis of enantiopure cis-dihydrodiols, which are valuable precursors to cis-Cyclohex-2-ene-1,4-diol and its analogues. This strategy leverages the high stereo- and regioselectivity of dioxygenase enzymes to produce versatile chiral synthons.[3]
Applications in the Synthesis of Bioactive Molecules
The true value of Cyclohex-2-ene-1,4-diol lies in its application as a versatile building block for the synthesis of a diverse range of biologically active molecules.
A Cornerstone in the Synthesis of Oseltamivir (Tamiflu®)
The antiviral drug Oseltamivir, widely known as Tamiflu®, has been a focal point of extensive synthetic efforts. While the commercial synthesis traditionally starts from (-)-shikimic acid, a natural product with limited availability, alternative routes have been explored.[4][5] Cyclohex-2-ene-1,4-diol and its derivatives have been investigated as potential starting materials in Diels-Alder approaches to the core cyclohexene structure of Oseltamivir.
Comparative Analysis: Cyclohex-2-ene-1,4-diol Derivatives vs. Shikimic Acid for Oseltamivir Synthesis
| Precursor | Synthetic Strategy | Key Advantages | Key Disadvantages |
| (-)-Shikimic Acid | Chiral pool approach | Established industrial route, high stereocontrol. | Limited availability, potential for supply shortages.[4] |
| Cyclohex-2-ene-1,4-diol Derivatives | Diels-Alder reaction | Potential for a more convergent and flexible synthesis. | May require more steps to install all necessary functionality and stereocenters. |
The development of various synthetic routes to Oseltamivir highlights the ongoing quest for more efficient and scalable processes, with different starting materials offering distinct strategic advantages.[6][7]
A Versatile Precursor for Natural Product Synthesis
The utility of Cyclohex-2-ene-1,4-diol extends far beyond a single pharmaceutical application. Its role as a chiral building block has been demonstrated in the synthesis of a variety of natural products, including conduritols, gabosines, and epoformins.
Conduritols are a class of naturally occurring inositol analogues, some of which exhibit interesting biological activities. Cyclohex-2-ene-1,4-diol serves as a key precursor for the synthesis of various conduritol isomers. For instance, the synthesis of conduritol F can be achieved from readily available starting materials via intermediates derived from cyclohexene diols.
Gabosines are a family of bioactive cyclohexenone derivatives. A divergent approach starting from a chiral hydroxycyclohexenone, which can be derived from Cyclohex-2-ene-1,4-diol, allows for the synthesis of several gabosines and anhydrogabosines.[8] This strategy involves key transformations such as α-methylation, epoxidation, and sulfur removal.[8] The versatility of cyclohexene diols also extends to the synthesis of a broader range of carbasugars.[9][10]
Experimental Protocol: A General Strategy for the Synthesis of Unsaturated Carbasugars
A general five-step synthesis of polyhydroxylated cyclohex-1-ene carboxylated esters from commercially available monosaccharides has been developed, showcasing a diastereoselective seleno-Michael/aldol reaction as a key step.[11]
-
Preparation of the Aldehyde: The starting monosaccharide is converted to the corresponding aldehyde.
-
Seleno-Michael Addition: The aldehyde is reacted with a selenolate nucleophile.
-
Intramolecular Aldol Cyclization: The resulting intermediate undergoes a diastereoselective intramolecular aldol reaction to form the cyclohexene ring.
-
Functional Group Manipulation: Further modifications, such as reduction or oxidation, are performed as needed.
-
Deprotection: The protecting groups are removed to yield the final carbasugar.
This methodology provides an efficient alternative to other known methods for carbasugar synthesis.[11]
(+)-epi-Epoformin is a phytotoxic fungal metabolite. Its synthesis can be accomplished from a cyclohexene derivative, highlighting the utility of this scaffold in accessing complex natural product architectures.[12][13]
Key Transformations and Synthetic Utility
The synthetic power of Cyclohex-2-ene-1,4-diol stems from its ability to undergo a variety of stereocontrolled transformations.
Conversion to 4-Hydroxy-2-cyclohexenone
One of the most valuable transformations of Cyclohex-2-ene-1,4-diol is its conversion to 4-hydroxy-2-cyclohexenone, a versatile chiral building block in its own right. Straightforward and enantioselective syntheses of both (R)- and (S)-4-hydroxy-2-cyclohexenone can be readily accomplished from resolved intermediates derived from trans-Cyclohex-2-ene-1,4-diol.[2]
Cycloaddition Reactions
The double bond in Cyclohex-2-ene-1,4-diol and its derivatives can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. For example, Diels-Alder reactions can be employed to build the core of various natural products and pharmaceutical agents.[14] The stereochemistry of the diol can influence the facial selectivity of the cycloaddition, offering an additional layer of stereocontrol.
Conclusion and Future Outlook
Cyclohex-2-ene-1,4-diol has firmly established itself as a valuable and versatile chiral building block in modern organic synthesis. Its accessibility in both cis and trans forms, coupled with the ability to undergo a wide range of stereocontrolled transformations, makes it an attractive starting material for the synthesis of complex and biologically active molecules. This guide has provided a comparative overview of its applications, highlighting its utility in the synthesis of Oseltamivir, conduritols, gabosines, and other natural products.
As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the strategic application of versatile synthons like Cyclohex-2-ene-1,4-diol will undoubtedly play an increasingly important role. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and the exploration of its utility in novel synthetic strategies and the discovery of new bioactive molecules.
References
- Chapman, D. D., Musliner, W. J., & Gates, J. W. (1969). The preparation of cyclohex-2-ene-1,4-diones. Journal of the Chemical Society C: Organic, 1, 124.
- Bayón, P., Marjanet, G., Toribio, G., Alibés, R., de March, P., Figueredo, M., & Font, J. (2008). An efficient protocol for the enantioselective preparation of a key polyfunctionalized cyclohexane. New access to (R)- and (S)-4-hydroxy-2-cyclohexenone and (R)- and (S)-trans-cyclohex-2-ene-1,4-diol. The Journal of Organic Chemistry, 73(9), 3486–3491.
- While the provided search results mention the high-yield production of 1,4-cyclohexanediol, a direct high-yield synthesis of Cyclohex-2-ene-1,4-diol was not explicitly detailed with yield percentages in the snippets.
- Organic Syntheses Procedure for 2-cyclohexene-1,4-dione. (n.d.).
- Shikimic acid as intermediary model for the production of drugs effective against influenza virus. (2020). PubMed Central.
- Synthesis of trans-1,2-cyclohexanediol
- 13.3: Cycloaddition Reactions - Chemistry LibreTexts. (2021, July 31).
- Alcon, M., Fité, M., Alibés, R., de March, P., Figueredo, M., & Font, J. (2007). An efficient approach to either enantiomer of trans-cyclohex-2-ene-1,4-diol. Tetrahedron: Asymmetry, 18(15), 1823-1829.
- An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing met
- Bioactive Cyclohexenones: A Mini Review. (n.d.).
- A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. (n.d.).
- Cyclohex-2-ene-1,4-diol. (n.d.). PubChem.
- A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu)
- Current Synthetic Approaches to the Synthesis of Carbasugars from Non-Carbohydrate Sources. (2022, February 9). PubMed Central.
- 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021, March 22). PubMed Central.
- (+)
- Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. (n.d.).
- Utility of cyclohexanethiols in organic synthesis. (2009, November 30).
- General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds. (n.d.).
- General strategy for the synthesis of unsaturated carbasugars via a diastereoselective seleno-Michael/aldol reaction. (2025, February 18). RSC Publishing.
- (+)-epi-Epoformin, a phytotoxic fungal cyclohexenepoxide: Structure activity relationships. (2018, June 8). Preprints.org.
- Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. (n.d.).
- General strategy for the synthesis of unsaturated carbasugars via a diastereoselective seleno-Michael/aldol reaction. (n.d.).
- Nitrone Cycloadditions of 1,2-Cyclohexadiene. (n.d.). PubMed Central.
- A novel and short synthesis of (1,4/2)-cyclohex-5-ene-triol and its conversion to (+/-)-proto-quercitol. (n.d.). PubMed.
- A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu)
- Enantioselective Synthesis of a New Non-Natural Gabosine. (2021, March 6). PubMed Central.
- Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. (2021, March 2). Semantic Scholar.
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- General strategy for the synthesis of unsaturated carbasugars via a diastereoselective seleno-Michael/aldol reaction. (n.d.).
- Roche synthesis. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
